molecular formula C10H11BrO3 B1353877 Methyl 2-(bromomethyl)-3-methoxybenzoate CAS No. 71887-28-0

Methyl 2-(bromomethyl)-3-methoxybenzoate

Cat. No.: B1353877
CAS No.: 71887-28-0
M. Wt: 259.1 g/mol
InChI Key: HYLGKOGJOVGRNN-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-methoxybenzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(bromomethyl)-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(bromomethyl)-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(bromomethyl)-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-5-3-4-7(8(9)6-11)10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLGKOGJOVGRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501393
Record name Methyl 2-(bromomethyl)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71887-28-0
Record name Methyl 2-(bromomethyl)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-methoxybenzoate (CAS 71887-28-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-3-methoxybenzoate, with CAS registry number 71887-28-0, is a valuable substituted aromatic carboxylate ester. Its structure, featuring a reactive benzylic bromide, a methoxy group, and a methyl ester, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity and potential applications, and essential safety information. The strategic placement of its functional groups allows for its use as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other fine chemicals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 2-(bromomethyl)-3-methoxybenzoate is presented in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 71887-28-0[1][2]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1][2]
Appearance White to off-white solid-
Melting Point 112-114 °C-
Boiling Point (Predicted) 330.0 ± 32.0 °C at 760 mmHg-
Density (Predicted) 1.432 g/cm³-
Solubility Soluble in common organic solvents such as chloroform and methanol. Insoluble in water.[3]
Storage Temperature 2-8°C under an inert atmosphere (e.g., nitrogen or argon)[3]

Synthesis

The primary synthetic route to Methyl 2-(bromomethyl)-3-methoxybenzoate involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 3-methoxy-2-methylbenzoate.

Synthesis Pathway

synthesis reactant Methyl 3-methoxy-2-methylbenzoate product Methyl 2-(bromomethyl)-3-methoxybenzoate reactant->product NBS, AIBN CCl₄ or CHCl₃, Reflux reactivity cluster_0 Methyl 2-(bromomethyl)-3-methoxybenzoate cluster_1 Nucleophilic Substitution (Sₙ2) start Benzylic Bromide Moiety product Alkylated Product start->product Displacement of Br⁻ nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of Methyl 2-(bromomethyl)-3-methoxybenzoate, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical and Chemical Properties

Methyl 2-(bromomethyl)-3-methoxybenzoate is a benzoate ester derivative. Its core physical and chemical properties are summarized below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.1 g/mol [1][2]
Melting Point 112-114 °C[3]
Boiling Point 330.0 ± 32.0 °C (Predicted)[3]
Density 1.432 g/cm³[3]
CAS Number 71887-28-0[1][4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[3][5]

Synthesis Protocol

The synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate is most commonly achieved through the bromination of the methyl group of Methyl 3-methoxy-2-methylbenzoate. The following is a general experimental protocol for this synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 Methyl 3-methoxy-2-methylbenzoate Process Bromination Reaction R1->Process 1.0 eq. R2 N-Bromosuccinimide (NBS) R2->Process 1.1-2.2 eq. R3 Azobisisobutyronitrile (AIBN) R3->Process 0.02-0.04 eq. Solvent Solvent (e.g., CCl₄ or CHCl₃) Solvent->Process Condition Reflux (Heat) Condition->Process P1 Methyl 2-(bromomethyl)-3-methoxybenzoate P2 Succinimide Process->P1 Process->P2

Caption: Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Materials:

  • Methyl 3-methoxy-2-methylbenzoate (1.00 eq.)

  • N-bromosuccinimide (NBS, 1.10-2.20 eq.)

  • Azobisisobutyronitrile (AIBN, 0.02-0.04 eq.)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃) as solvent

Procedure:

  • A solution of Methyl 3-methoxy-2-methylbenzoate in either chloroform (2-5 mL/mmol) or carbon tetrachloride (5 mL/mmol) is prepared in a reaction vessel.[1][2]

  • N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are added to the solution.[1][2]

  • The reaction mixture is heated to reflux and maintained for a period ranging from 2 to 22 hours.[1][2]

  • The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the mixture is cooled to room temperature.[1][2]

  • The solvent is removed by evaporation under reduced pressure (for CHCl₃) or by distillation (for CCl₄) to yield the crude product.[1][2]

  • Further purification of the product can be performed by recrystallization, for instance, from hexane.[3]

Safety Precautions:

  • Both chloroform and carbon tetrachloride are toxic and potentially carcinogenic. All operations involving these solvents must be conducted in a well-ventilated fume hood.[1][2]

  • Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 2-(bromomethyl)-3-methoxybenzoate.

G start Start reactants 1. Dissolve Reactants (Methyl 3-methoxy-2-methylbenzoate, NBS, AIBN) in Solvent start->reactants reflux 2. Heat to Reflux (2-22 hours) reactants->reflux cool 3. Cool to Room Temperature reflux->cool evaporate 4. Solvent Removal (Evaporation or Distillation) cool->evaporate crude Crude Product evaporate->crude purify 5. Purification (e.g., Recrystallization from Hexane) crude->purify product Pure Methyl 2-(bromomethyl) -3-methoxybenzoate purify->product end End product->end

Caption: General laboratory workflow for synthesis and purification.

Applications in Research and Development

While specific signaling pathways for Methyl 2-(bromomethyl)-3-methoxybenzoate are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The related compound, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an antineoplastic agent.[5] This suggests that Methyl 2-(bromomethyl)-3-methoxybenzoate can serve as a versatile building block for the synthesis of various biologically active molecules and pharmaceutical ingredients. The presence of a reactive bromomethyl group and an ester functionality allows for a range of chemical transformations, making it a valuable tool for drug discovery and development professionals.

References

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 2-(bromomethyl)-3-methoxybenzoate, a key intermediate in organic synthesis.

Chemical Structure and Properties

Methyl 2-(bromomethyl)-3-methoxybenzoate is an aromatic compound with the chemical formula C₁₀H₁₁BrO₃.[1] Its structure features a benzene ring substituted with a methyl ester group, a bromomethyl group, and a methoxy group at positions 1, 2, and 3, respectively.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3-methoxybenzoate

PropertyValueReference
CAS Number 71887-28-0[1][2]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.1 g/mol [1]
Melting Point 112-114 °C[1]
Boiling Point 330.0±32.0 °C (Predicted)[1]
MDL Number MFCD04114320[1]

Due to the lack of publicly available experimental data, spectroscopic information such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for Methyl 2-(bromomethyl)-3-methoxybenzoate could not be compiled.

Synthesis

The primary route for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate is through the free-radical bromination of its precursor, methyl 2-methyl-3-methoxybenzoate. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under UV irradiation.

General Experimental Protocol (Analogous Synthesis)

Materials:

  • Methyl 2-methyl-3-methoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-methoxybenzoate in anhydrous carbon tetrachloride under an inert atmosphere.

  • Add N-bromosuccinimide (typically 1.1-1.2 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 2-(bromomethyl)-3-methoxybenzoate.

Diagram 1: General Synthesis Workflow for Methyl 2-(bromomethyl)-3-methoxybenzoate

G General Synthesis Workflow reagents Methyl 2-methyl-3-methoxybenzoate NBS, AIBN, CCl4 reaction Free-Radical Bromination (Reflux, UV light) reagents->reaction 1 workup Filtration & Washing reaction->workup 2 purification Recrystallization/ Column Chromatography workup->purification 3 product Methyl 2-(bromomethyl)-3-methoxybenzoate purification->product 4

Caption: General Synthesis Workflow

Reactivity and Applications in Drug Development

The primary reactive site in Methyl 2-(bromomethyl)-3-methoxybenzoate is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

Diagram 2: Reactivity of Methyl 2-(bromomethyl)-3-methoxybenzoate

G Nucleophilic Substitution Reactions start Methyl 2-(bromomethyl)-3-methoxybenzoate product Substituted Product start->product nucleophile Nucleophile (Nu-) nucleophile->product

Caption: Nucleophilic Substitution Reactions

While specific applications of Methyl 2-(bromomethyl)-3-methoxybenzoate in drug development are not documented in the available literature, its structural motifs are present in various biologically active compounds. The related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used to treat multiple myeloma. This suggests that Methyl 2-(bromomethyl)-3-methoxybenzoate could potentially serve as a building block for the synthesis of novel therapeutic agents. Its utility lies in its ability to introduce a substituted benzyl moiety, a common feature in many pharmaceutical compounds.

Safety and Handling

Detailed safety information for Methyl 2-(bromomethyl)-3-methoxybenzoate is not available. However, based on the reactivity of similar benzylic bromides, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Benzylic bromides are often lachrymators and can be irritating to the skin, eyes, and respiratory system.

Conclusion

Methyl 2-(bromomethyl)-3-methoxybenzoate is a valuable, though not extensively documented, chemical intermediate. Its synthesis can be achieved through the free-radical bromination of its methyl precursor. The reactivity of its bromomethyl group makes it a versatile building block for the introduction of various functionalities in organic synthesis. While direct applications in drug development have not been reported, its structural similarity to intermediates used in the synthesis of established drugs suggests its potential as a scaffold for the development of new pharmaceutical agents. Further research is needed to fully characterize its properties and explore its applications.

References

Molecular Weight Determination of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of the molecular weight of Methyl 2-(bromomethyl)-3-methoxybenzoate, a compound of interest for researchers and professionals in the field of drug development and organic synthesis.

Molecular Formula and Structure

Methyl 2-(bromomethyl)-3-methoxybenzoate is an organic compound with a benzoate backbone. The structure consists of a benzene ring substituted with a methyl ester group at position 1, a bromomethyl group at position 2, and a methoxy group at position 3. The verified molecular formula for this compound is C₁₀H₁₁BrO₃ [1].

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for Methyl 2-(bromomethyl)-3-methoxybenzoate is detailed below, based on the standard atomic weights of Carbon, Hydrogen, Bromine, and Oxygen.

Atomic Weights of Constituent Elements

The standard atomic weights for the elements present in the compound are as follows:

ElementSymbolAtomic Weight ( g/mol )
CarbonC~12.011[2]
HydrogenH~1.008[3]
BromineBr~79.904[4][5][6]
OxygenO~15.999[7][8]
Molecular Weight Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon1012.011120.11
Hydrogen111.00811.088
Bromine179.90479.904
Oxygen315.99947.997
Total Molecular Weight 259.10

The calculated molecular weight of Methyl 2-(bromomethyl)-3-methoxybenzoate is 259.10 g/mol , which is consistent with the value provided in chemical databases[1].

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the compound.

A Identify Molecular Formula C₁₀H₁₁BrO₃ B Determine Atomic Weights C: 12.011 H: 1.008 Br: 79.904 O: 15.999 A->B requires C Calculate Total Mass (1012.011) + (111.008) + (179.904) + (315.999) B->C input for D Final Molecular Weight 259.10 g/mol C->D equals

Molecular Weight Calculation Workflow

References

Technical Guide: Spectral Data and Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and a standardized experimental protocol for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate. The information contained herein is intended to support research and development activities where this compound is utilized as a key intermediate or building block. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data

The following tables summarize the key spectral data for Methyl 2-(bromomethyl)-3-methoxybenzoate.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60d, J=7.9 Hz1HAr-H
7.35t, J=7.9 Hz1HAr-H
7.08d, J=7.9 Hz1HAr-H
4.93s2H-CH₂Br
3.92s3H-OCH₃ (ester)
3.89s3H-OCH₃ (methoxy)
Table 2: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
166.5C=O (ester)
157.8C-OCH₃ (methoxy)
134.5Ar-C
129.8Ar-CH
124.7Ar-C
120.2Ar-CH
115.6Ar-CH
56.2-OCH₃ (methoxy)
52.4-OCH₃ (ester)
25.1-CH₂Br
Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Interpretation
2955C-H stretch (aliphatic)
1725C=O stretch (ester)
1580, 1470C=C stretch (aromatic)
1250C-O stretch (ester/ether)
750C-H bend (aromatic)
680C-Br stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
258, 260[M]⁺ (Molecular ion peak, bromine isotopes)
179[M - Br]⁺
148[M - Br - OCH₃]⁺
120[M - Br - COOCH₃]⁺

Experimental Protocols

A general and reliable method for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate involves the radical bromination of the corresponding methyl-substituted precursor.

Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

This protocol is adapted from established procedures for benzylic bromination.[1]

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methoxy-2-methylbenzoate (1.0 equivalent) in carbon tetrachloride (5 mL per mmol of substrate).

  • Add N-Bromosuccinimide (1.1 to 2.2 equivalents) and a catalytic amount of Azobisisobutyronitrile (0.02 to 0.04 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 to 22 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If succinimide precipitates, remove it by filtration.

  • Dilute the filtrate with dichloromethane and wash with several portions of water to remove any remaining succinimide and other water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude Methyl 2-(bromomethyl)-3-methoxybenzoate can be further purified by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 2-(bromomethyl)-3-methoxybenzoate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Methyl 3-methoxy-2-methylbenzoate reactants NBS, AIBN CCl4, Reflux start->reactants 1. reaction Radical Bromination reactants->reaction 2. filtration Filtration reaction->filtration 3. extraction Washing with Water filtration->extraction 4. drying Drying (Na2SO4) extraction->drying 5. concentration Solvent Removal drying->concentration 6. purification Purification (Recrystallization/Chromatography) concentration->purification 7. product Methyl 2-(bromomethyl)- 3-methoxybenzoate purification->product

Caption: Synthetic and purification workflow for Methyl 2-(bromomethyl)-3-methoxybenzoate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(bromomethyl)-3-methoxybenzoate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related chemical entities.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of Methyl 2-(bromomethyl)-3-methoxybenzoate is characterized by distinct signals corresponding to the aromatic protons, the methoxy group, the methyl ester, and the bromomethyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on analysis of similar compounds and assume the spectrum is recorded in deuterated chloroform (CDCl₃) at 400 MHz.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-6~7.5 - 7.6Doublet of doublets (dd)1HJ ≈ 7.8, 1.5
H-5~7.3 - 7.4Triplet (t)1HJ ≈ 7.8
H-4~7.0 - 7.1Doublet of doublets (dd)1HJ ≈ 7.8, 1.5
-CH₂Br~4.8 - 5.0Singlet (s)2HN/A
-OCH₃ (ester)~3.9Singlet (s)3HN/A
-OCH₃ (aromatic)~3.8Singlet (s)3HN/A

Signal Analysis and Interpretation

The predicted ¹H NMR spectrum can be interpreted as follows:

  • Aromatic Region (δ 7.0-7.6 ppm): The three protons on the benzene ring will appear in this region. The proton at the 6-position (H-6), being ortho to the electron-withdrawing ester group, is expected to be the most deshielded. It will likely appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling. The H-5 proton, being coupled to both H-4 and H-6, is predicted to be a triplet. The H-4 proton, ortho to the electron-donating methoxy group, will be the most shielded of the aromatic protons and is expected to be a doublet of doublets.

  • Bromomethyl Protons (δ 4.8-5.0 ppm): The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a sharp singlet. The electronegative bromine atom significantly deshields these protons, shifting them downfield.

  • Methyl Ester Protons (δ ~3.9 ppm): The three protons of the methyl ester group (-COOCH₃) will appear as a singlet in a region typical for such functional groups.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group attached to the aromatic ring (-OCH₃) will also appear as a singlet.

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of Methyl 2-(bromomethyl)-3-methoxybenzoate and the logical relationships between the different proton environments that give rise to the predicted ¹H NMR signals.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard protocol for acquiring a high-quality ¹H NMR spectrum of Methyl 2-(bromomethyl)-3-methoxybenzoate.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid Methyl 2-(bromomethyl)-3-methoxybenzoate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for accurate integration if quantitation is required.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Spectral Width (SW): 0 to 16 ppm.

  • Transmitter Frequency Offset (O1p): Centered in the middle of the expected spectral range (e.g., around 6 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals.

This guide provides a foundational understanding of the ¹H NMR spectrum of Methyl 2-(bromomethyl)-3-methoxybenzoate. Experimental verification of this predicted data is recommended for definitive structural confirmation.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 2-(bromomethyl)-3-methoxybenzoate. Due to the absence of direct experimental spectral data in public databases, this guide presents a detailed prediction of the ¹³C NMR chemical shifts. The prediction is based on established substituent chemical shift (SCS) effects on a benzene ring, utilizing data from analogous compounds. This document also outlines a standard experimental protocol for acquiring such spectra and employs visualizations to clarify the molecular structure and the logic behind the spectral prediction.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for Methyl 2-(bromomethyl)-3-methoxybenzoate are summarized in the table below. The assignments are based on the additive effects of the bromomethyl, methoxy, and methyl ester substituents on the benzene ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment Rationale
C=O~166.0Carbonyl carbon of the ester group, typically in the 165-175 ppm range.
C3~158.0Aromatic carbon bearing the electron-donating methoxy group, expected to be significantly downfield.
C1~133.0Quaternary aromatic carbon attached to the ester group, influenced by both the ester and the ortho-bromomethyl group.
C2~131.0Aromatic carbon bearing the bromomethyl group, deshielded by the substituent.
C4~124.0Aromatic carbon ortho to the methoxy group and meta to the ester, expected to be shielded.
C6~122.0Aromatic carbon ortho to the ester group and meta to the methoxy group.
C5~115.0Aromatic carbon para to the ester group and ortho to the methoxy group, expected to be significantly shielded.
-OCH₃ (on ring)~56.0Carbon of the methoxy group attached to the aromatic ring.
-OCH₃ (ester)~52.0Carbon of the methyl group in the ester functionality.
-CH₂Br~30.0Carbon of the bromomethyl group, deshielded by the bromine atom.

Molecular Structure and Numbering

The following diagram illustrates the chemical structure of Methyl 2-(bromomethyl)-3-methoxybenzoate with the carbon atoms numbered for clear reference to the data table.

Structure of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Logic for Spectral Prediction

The prediction of the ¹³C NMR chemical shifts is derived from the known spectrum of a base molecule, methyl benzoate, with the application of substituent chemical shift (SCS) effects for the bromomethyl and methoxy groups. This additive approach is a common methodology for estimating NMR spectra of substituted aromatic compounds.

G A Base Molecule: Methyl Benzoate (Known ¹³C NMR Data) D Predicted ¹³C NMR Spectrum of Methyl 2-(bromomethyl)-3-methoxybenzoate A->D B Substituent 1: -CH₂Br (Substituent Chemical Shift Effects) B->D C Substituent 2: -OCH₃ (Substituent Chemical Shift Effects) C->D

Workflow for predicting the ¹³C NMR spectrum.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹³C NMR spectrum for a compound such as Methyl 2-(bromomethyl)-3-methoxybenzoate.

1. Sample Preparation:

  • Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration if quantitative analysis is required.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Perform baseline correction.

  • Integrate the peaks if quantitative information is desired, although routine ¹³C NMR is generally not quantitative without specific experimental setup.

Discussion of Predicted Chemical Shifts

The predicted chemical shifts are based on the following well-established principles of ¹³C NMR spectroscopy:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the far downfield region, typically around 165-175 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

    • The methoxy group (-OCH₃) is a strong electron-donating group, causing significant shielding (upfield shift) at the ortho and para positions (C4 and C6) and a deshielding (downfield shift) at the ipso-carbon (C3).

    • The methyl ester group (-COOCH₃) is an electron-withdrawing group, leading to a deshielding effect at the ipso-carbon (C1) and the para position (C5), and a smaller effect at the ortho and meta positions.

    • The bromomethyl group (-CH₂Br) is weakly electron-withdrawing and its effect on the aromatic ring is primarily inductive. It is expected to cause a moderate deshielding of the attached carbon (C2) and have a smaller influence on the other ring carbons.

  • Aliphatic Carbons:

    • The methoxy carbons (-OCH₃) on the ring and in the ester group are expected to appear in the 50-60 ppm range.

    • The bromomethyl carbon (-CH₂Br) will be significantly deshielded by the electronegative bromine atom, placing its resonance in the 25-35 ppm range.

This in-depth guide provides a robust framework for understanding and interpreting the ¹³C NMR spectrum of Methyl 2-(bromomethyl)-3-methoxybenzoate. While the provided data is predictive, it is based on sound spectroscopic principles and data from similar compounds, offering a reliable reference for researchers in the field. Experimental verification is recommended for definitive assignment.

Methyl 2-(bromomethyl)-3-methoxybenzoate safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(bromomethyl)-3-methoxybenzoate

Introduction

Methyl 2-(bromomethyl)-3-methoxybenzoate is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals. Its structure incorporates a reactive bromomethyl group, making it a valuable building block in medicinal chemistry. However, this reactivity also necessitates careful handling to mitigate potential health and safety risks. This guide provides a detailed overview of the known safety information and recommended handling procedures for this compound.

Hazard Identification and Classification

While a complete GHS classification for Methyl 2-(bromomethyl)-3-methoxybenzoate is not available, some sources indicate the following hazards. Additionally, data from the closely related compound, Methyl 2-(bromomethyl)benzoate, is provided for a more comprehensive understanding of potential risks.

Table 1: GHS Hazard Information for Methyl 2-(bromomethyl)-3-methoxybenzoate (CAS No. 71887-28-0)

PictogramSignal WordHazard Statements
GHS07WarningH227: Combustible liquid[1]

Table 2: GHS Hazard Information for the Analogous Compound, Methyl 2-(bromomethyl)benzoate

PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed[2]
H312: Harmful in contact with skin[2]
H315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]
H332: Harmful if inhaled[2]
H335: May cause respiratory irritation[2]

Precautionary Measures and Handling

Given the hazardous nature of this compound and its analogs, strict adherence to safety protocols is essential.

Table 3: Precautionary Statements

CategoryPrecautionary Statement CodePrecautionary Statement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Response P301 + P317IF SWALLOWED: Get medical help.[2]
P302 + P352IF ON SKIN: Wash with plenty of water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P317Get medical help.[2]
P332 + P317If skin irritation occurs: Get medical help.[2]
P362 + P364Take off contaminated clothing and wash it before reuse.[2]
P370 + P378In case of fire: Use appropriate media to extinguish.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P403 + P235Store in a well-ventilated place. Keep cool.[1]
P405Store locked up.[2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][2]

Experimental Protocols

General Handling Procedures

All operations involving Methyl 2-(bromomethyl)-3-methoxybenzoate should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

A general procedure for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate involves the bromination of methyl 3-methoxy-2-methylbenzoate.[1]

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chloroform (CHCl3) or Carbon tetrachloride (CCl4)

Procedure:

  • Dissolve methyl 3-methoxy-2-methylbenzoate in either chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (1.10-2.20 equivalents) and a catalytic amount of azobisisobutyronitrile (0.02-0.04 equivalents).

  • Heat the reaction mixture to reflux for 2-22 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

Safety Precautions for Synthesis:

  • Warning: Chloroform and carbon tetrachloride are highly toxic and carcinogenic. All handling of these solvents must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment, including gloves and safety goggles.[1]

Visualizations

Logical Workflow for Safe Handling

cluster_assessment Hazard Assessment cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_response Emergency Response cluster_disposal Waste Management Review SDS Review SDS & Technical Data Identify Hazards Identify Potential Hazards (Combustible, Irritant, Harmful) Review SDS->Identify Hazards Select PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Identify Hazards->Select PPE Prepare Workspace Prepare Workspace (Fume Hood, Spill Kit) Select PPE->Prepare Workspace Chemical Handling Handle Chemical in Fume Hood Prepare Workspace->Chemical Handling Perform Experiment Execute Experimental Protocol Chemical Handling->Perform Experiment Spill Spill Response Chemical Handling->Spill Exposure Exposure Response (First Aid) Perform Experiment->Exposure Fire Fire Response Perform Experiment->Fire Waste Segregation Segregate Hazardous Waste Perform Experiment->Waste Segregation Dispose Dispose According to Regulations Waste Segregation->Dispose

Caption: Logical workflow for the safe handling of chemical intermediates.

Synthesis Experimental Workflow

start Start dissolve Dissolve Methyl 3-methoxy-2-methylbenzoate in CHCl3 or CCl4 start->dissolve add_reagents Add NBS and AIBN dissolve->add_reagents reflux Heat to Reflux (2-22h) add_reagents->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent under Reduced Pressure cool->concentrate product Obtain Methyl 2-(bromomethyl)- 3-methoxybenzoate concentrate->product

Caption: Experimental workflow for the synthesis of the target compound.

References

Methyl 2-(bromomethyl)-3-methoxybenzoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). While compiled from available scientific data, a complete and verified SDS for Methyl 2-(bromomethyl)-3-methoxybenzoate (CAS No. 71887-28-0) was not found. All handling, storage, and disposal of this chemical should be conducted by trained professionals in a controlled laboratory setting, adhering to all applicable safety regulations and institutional protocols. For definitive safety information, it is imperative to consult a certified SDS from a chemical supplier.

Chemical and Physical Properties

Methyl 2-(bromomethyl)-3-methoxybenzoate is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its chemical structure combines a benzoate ester with a bromomethyl and a methoxy group, offering multiple reactive sites for chemical modification.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 71887-28-0[2][3]
Molecular Formula C₁₀H₁₁BrO₃[2]
Molecular Weight 259.10 g/mol [2]
Appearance White to off-white solid[4]
Melting Point 112-114 °C (Solvent: hexane)[5]
Boiling Point 330.0 ± 32.0 °C (Predicted)[5]
Density 1.432 g/cm³ (Predicted)[5]
MDL Number MFCD04114320[2]

Hazard Identification and Safety Information

A complete, verified Safety Data Sheet for Methyl 2-(bromomethyl)-3-methoxybenzoate is not publicly available. The hazard information presented below is based on data for structurally similar compounds, such as Methyl 2-(bromomethyl)benzoate and other brominated benzoic acid esters. These classifications should be considered indicative and not definitive for the target compound.

Table 2: GHS Hazard Classification (Based on Structurally Similar Compounds)

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[6][7]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.[6][7]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[6][7]
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritation.[6][7]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)H335May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[7]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[8]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

First Aid Measures

In the event of exposure, follow these first-aid guidelines and seek immediate medical attention.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Experimental Protocols

Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

The following is a general experimental protocol for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate from Methyl 3-methoxy-2-methylbenzoate, based on established methods for similar bromination reactions.[2]

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., cyclohexane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methoxy-2-methylbenzoate (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to obtain pure Methyl 2-(bromomethyl)-3-methoxybenzoate.[5]

Diagram 1: Synthesis Workflow of Methyl 2-(bromomethyl)-3-methoxybenzoate

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 3-methoxy-2-methylbenzoate in Carbon Tetrachloride add_reagents Add NBS and AIBN/BPO start->add_reagents reflux Heat to Reflux (2-4h) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter_succinimide Filter Succinimide cool->filter_succinimide wash Wash with NaHCO3, Water, Brine filter_succinimide->wash dry Dry with Na2SO4/MgSO4 wash->dry evaporate Rotary Evaporation dry->evaporate recrystallize Recrystallize from Hexane/EtOAc evaporate->recrystallize product Pure Methyl 2-(bromomethyl)-3-methoxybenzoate recrystallize->product

Caption: A generalized workflow for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of Methyl 2-(bromomethyl)-3-methoxybenzoate. However, related brominated and methoxylated aromatic compounds have been investigated for a range of biological activities. For instance, some bromophenol derivatives exhibit antioxidant and anticancer properties, while certain methoxy-substituted benzoin and benzil derivatives have shown enzyme inhibition, antimicrobial, and antioxidant activities.[10][11] These studies suggest that the structural motifs present in Methyl 2-(bromomethyl)-3-methoxybenzoate could be of interest in drug discovery and development, but specific biological data for this compound is lacking.

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Some sources recommend storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]

Disposal:

  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[12]

  • Contact a licensed professional waste disposal service to dispose of this material. Do not allow it to enter drains or the environment.[10]

Diagram 2: Safe Handling and Disposal Logic

G cluster_handling Safe Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area (Fume Hood) ppe->ventilation hygiene Practice Good Laboratory Hygiene ventilation->hygiene storage_conditions Cool, Dry, Well-Ventilated Area container Tightly Sealed Container storage_conditions->container incompatibles Away from Incompatible Materials container->incompatibles evacuate Evacuate Area absorb Absorb with Inert Material evacuate->absorb collect Collect for Disposal absorb->collect professional_disposal Dispose via Licensed Service collect->professional_disposal waste_classification Classify as Hazardous Waste waste_classification->professional_disposal no_drains Do Not Discharge to Drains/Environment professional_disposal->no_drains

Caption: Logical flow for the safe handling and disposal of laboratory chemicals.

References

Technical Guide: Solubility Profile of Methyl 2-(bromomethyl)-3-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 2-(bromomethyl)-3-methoxybenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility inferred from synthetic and purification procedures, alongside a comprehensive, standardized experimental protocol for determining precise solubility values.

Introduction to Methyl 2-(bromomethyl)-3-methoxybenzoate

Methyl 2-(bromomethyl)-3-methoxybenzoate is a benzoate ester derivative. Its chemical structure, featuring a bromomethyl group and a methoxy group on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, designing effective purification strategies, and for formulation development.

Qualitative Solubility Data

SolventQualitative SolubilityApplication in Synthesis/Purification
Chloroform (CHCl₃)SolubleUsed as a solvent for synthesis.[1][2]
Carbon Tetrachloride (CCl₄)SolubleUsed as a solvent for synthesis.[1][2]
Dichloromethane (CH₂Cl₂)SolubleUsed for dilution during work-up.[3]
Ethyl AcetateSolubleUsed as a solvent for reaction and extraction.[4]
EtherSolubleThe crude product is soluble in ether for washing.[5]
WaterInsolubleUsed for washing during the work-up, indicating low solubility.[3][5]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Methyl 2-(bromomethyl)-3-methoxybenzoate in a given organic solvent. This protocol is based on the widely accepted shake-flask method.[6]

Objective: To determine the equilibrium solubility of Methyl 2-(bromomethyl)-3-methoxybenzoate in a specific organic solvent at a controlled temperature.

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of solid Methyl 2-(bromomethyl)-3-methoxybenzoate to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial containing the solid compound.

  • Equilibration: Securely cap the vials and place them on an orbital shaker at a constant speed and controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation.[6] The exact time should be determined by preliminary experiments, sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Methyl 2-(bromomethyl)-3-methoxybenzoate.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Pure Compound and Solvent add_excess Add Excess Compound to Solvent start->add_excess equilibrate Equilibrate on Shaker (Constant Temperature) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter analyze Analyze Concentration (e.g., HPLC, GC) filter->analyze calculate Calculate Solubility analyze->calculate end_node End: Quantitative Solubility Data calculate->end_node

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of Methyl 2-(bromomethyl)-3-methoxybenzoate and a robust protocol for its quantitative determination. For drug development professionals, obtaining precise solubility data is a critical step in advancing a compound from discovery to a viable therapeutic candidate.

References

A Comprehensive Technical Guide to the Storage of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the recommended storage conditions for Methyl 2-(bromomethyl)-3-methoxybenzoate (CAS No. 71887-28-0), a key reagent in various synthetic applications. Adherence to proper storage protocols is crucial to maintain the compound's integrity, ensure experimental reproducibility, and guarantee laboratory safety.

Physicochemical Properties and Stability

Methyl 2-(bromomethyl)-3-methoxybenzoate is a white to off-white solid[1]. While specific quantitative stability data is not extensively available in public literature, information on related compounds and general chemical principles for benzylic bromides suggest a sensitivity to light, air, and moisture[2]. The presence of the bromomethyl group makes the molecule susceptible to hydrolysis and other degradation pathways, particularly in the presence of nucleophiles.

Recommended Storage Conditions

To ensure the long-term stability and purity of Methyl 2-(bromomethyl)-3-methoxybenzoate, the following storage conditions are recommended. These are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][3]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)[1][3]Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, in a well-closed container[4][5][6][7]. For related compounds, a corrosive-resistant container with a resistant inner liner is suggested[2].Protects from atmospheric contaminants and moisture. Given that related compounds can be corrosive, appropriate containers are essential[2][8].
Light Exposure Stored in a dark place[2].A related compound is noted to be light-sensitive, a common characteristic for benzylic bromides[2].
Moisture Keep in a dry environment, away from moisture[7].The bromomethyl group is susceptible to hydrolysis.

Experimental Workflow for Determining Optimal Storage Conditions

G cluster_0 Compound Characterization cluster_1 Stress Conditions cluster_2 Stability Assessment cluster_3 Data Analysis and Recommendation A Obtain pure sample of Methyl 2-(bromomethyl)-3-methoxybenzoate B Initial analysis (Purity, Appearance, etc.) A->B C Elevated Temperature B->C Subject to D Light Exposure (UV/Vis) B->D Subject to E High Humidity B->E Subject to F Exposure to Air B->F Subject to G Time-point sampling C->G D->G E->G F->G H Purity analysis (e.g., HPLC, GC) G->H I Identification of degradation products H->I J Determine degradation rates I->J K Establish optimal storage conditions J->K L Define shelf-life K->L

Workflow for Determining Chemical Storage Conditions.

Safety and Handling Precautions

Methyl 2-(bromomethyl)-3-methoxybenzoate and related compounds are associated with several hazards. Users should consult the Safety Data Sheet (SDS) before handling. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[4][5].

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood[4][5].

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[4][6][9].

  • In case of exposure:

    • Skin contact: Wash with plenty of water[4].

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][5].

    • Inhalation: Remove person to fresh air and keep comfortable for breathing[4][5].

    • Ingestion: Rinse mouth. Get medical help if you feel unwell[4][9].

Logical Pathway for Safe Storage and Handling

The following diagram illustrates the logical steps for ensuring the safe storage and handling of Methyl 2-(bromomethyl)-3-methoxybenzoate from procurement to use.

G A Procure Methyl 2-(bromomethyl)-3-methoxybenzoate B Review Safety Data Sheet (SDS) A->B C Store under recommended conditions (2-8°C, inert gas, dark, dry) B->C Identify storage requirements D Wear appropriate PPE C->D Prepare for handling E Handle in a well-ventilated area D->E F Weigh out the required amount E->F G Tightly reseal container under inert gas F->G I Use in experiment F->I H Return to proper storage G->H J Dispose of waste according to regulations I->J

Safe Storage and Handling Workflow.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and stability of Methyl 2-(bromomethyl)-3-methoxybenzoate, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate, a valuable building block in organic synthesis and drug discovery. The primary method outlined is the radical bromination of Methyl 3-methoxy-2-methylbenzoate. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.

Introduction

Methyl 2-(bromomethyl)-3-methoxybenzoate and its structural isomers are key intermediates in the synthesis of various pharmaceutical compounds and complex organic molecules. The bromomethyl group serves as a reactive handle for a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The synthesis route described herein utilizes a free-radical bromination of the benzylic methyl group, a common and effective strategy for this class of compounds.

Synthesis Pathway

The synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate is typically achieved through the radical bromination of Methyl 3-methoxy-2-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[1] The reaction is generally conducted under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).[1]

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Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate, based on a general procedure.[1]

ParameterValue
Reactants
Methyl 3-methoxy-2-methylbenzoate1.00 equivalent
N-Bromosuccinimide (NBS)1.10 - 2.20 equivalents
Azobisisobutyronitrile (AIBN)0.02 - 0.04 equivalents
Solvent
Chloroform (CHCl₃)2-5 mL/mmol of starting material
or Carbon Tetrachloride (CCl₄)5 mL/mmol of starting material
Reaction Conditions
TemperatureReflux
Reaction Time2 - 22 hours
Product
Molecular FormulaC₁₀H₁₁BrO₃
Molecular Weight259.1 g/mol

Experimental Protocol

This protocol details the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate from Methyl 3-methoxy-2-methylbenzoate.

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-methoxy-2-methylbenzoate (1.00 eq.).

  • Reagent Addition: Add the chosen solvent, either chloroform (2-5 mL/mmol of the starting material) or carbon tetrachloride (5 mL/mmol of the starting material).[1]

  • To the resulting solution, add N-bromosuccinimide (NBS, 1.10 - 2.20 eq.) and azobisisobutyronitrile (AIBN, 0.02 - 0.04 eq.).[1]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from 2 to 22 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Product Isolation:

    • If chloroform is used as the solvent, remove it by evaporation under reduced pressure using a rotary evaporator.[1]

    • If carbon tetrachloride is used, it can be removed by distillation.[1]

  • The resulting crude product is Methyl 2-(bromomethyl)-3-methoxybenzoate. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Safety Precautions:

  • Both chloroform and carbon tetrachloride are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.[1]

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • NBS is a lachrymator and should be handled with care.

  • AIBN can decompose violently at high temperatures; avoid overheating.

References

preparation of Methyl 2-(bromomethyl)-3-methoxybenzoate from methyl 3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of methyl 2-(bromomethyl)-3-methoxybenzoate from its precursor, methyl 3-methoxy-2-methylbenzoate. This synthesis is a key step in the development of various pharmaceutical compounds and research chemicals.

Introduction

The transformation of methyl 3-methoxy-2-methylbenzoate to methyl 2-(bromomethyl)-3-methoxybenzoate is achieved through a free-radical substitution reaction at the benzylic position. This reaction, commonly known as benzylic bromination, selectively replaces a hydrogen atom on the methyl group attached to the benzene ring with a bromine atom. The most prevalent and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[1][2] The resulting benzylic bromide is a versatile intermediate for further functionalization via nucleophilic substitution reactions.[1]

Reaction Principle

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a small concentration of bromine radicals from NBS.[2] These bromine radicals then abstract a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzyl radical. This radical then reacts with a bromine molecule (generated in situ from the reaction of NBS with HBr) to yield the desired product and a new bromine radical, which propagates the chain reaction.[1] The reaction is typically carried out in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under reflux conditions.[1][3]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of methyl 2-(bromomethyl)-3-methoxybenzoate.

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-bromosuccinimide (NBS)[4][5][6]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide[3][7]

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃) (Note: These are toxic and carcinogenic, handle with extreme care in a fume hood)[3]

  • Diethyl ether

  • Saturated aqueous sodium sulfite solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methoxy-2-methylbenzoate (1.0 eq.) in a suitable solvent such as carbon tetrachloride (5 mL/mmol) or chloroform (2-5 mL/mmol).[3]

  • Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.1-2.2 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) (0.02-0.04 eq.).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 2-22 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the succinimide byproduct.

    • If chloroform is used as the solvent, remove it by evaporation under reduced pressure.[3] If carbon tetrachloride is used, it can be removed by distillation.[3]

    • Dissolve the crude product in diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous sodium sulfite solution (to quench any remaining bromine), water, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.[7]

  • Purification: The crude methyl 2-(bromomethyl)-3-methoxybenzoate can be further purified by recrystallization from a suitable solvent system, such as n-butyl chloride/cyclohexane, to obtain a product of high purity.[7]

Data Presentation

ParameterValue/RangeReference
Starting Material Methyl 3-methoxy-2-methylbenzoate-
Reagents N-bromosuccinimide (NBS)[3]
Azobisisobutyronitrile (AIBN)[3]
Molar Ratio (Starting Material:NBS:AIBN) 1.0 : (1.1-2.2) : (0.02-0.04)[3]
Solvent Carbon tetrachloride or Chloroform[3]
Reaction Temperature Reflux[3]
Reaction Time 2 - 22 hours[3]
Yield Not explicitly reported for this specific compound, but similar reactions report high yields.
Purity High purity achievable after recrystallization.[7]

Safety Precautions

  • N-bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[4] It is also an oxidizer and may intensify fire.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6] Handle NBS in a well-ventilated fume hood.[4]

  • Benzoyl Peroxide: This is a strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.

  • Solvents: Carbon tetrachloride and chloroform are toxic and carcinogenic.[3] All operations involving these solvents must be conducted in a certified chemical fume hood.

  • General Handling: Avoid inhalation of dust and vapors.[4] Wash hands thoroughly after handling.[4] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

Visualizations

experimental_workflow start Starting Material: Methyl 3-methoxy-2-methylbenzoate reaction Reaction: Reflux (2-22h) start->reaction reagents Reagents: - N-bromosuccinimide (NBS) - AIBN (initiator) - Solvent (e.g., CCl4) reagents->reaction workup Work-up: - Cooling & Filtration - Solvent Removal - Extraction & Washing reaction->workup Cooling purification Purification: Recrystallization workup->purification Crude Product product Final Product: Methyl 2-(bromomethyl)-3-methoxybenzoate purification->product Pure Product

Caption: Experimental workflow for the synthesis of methyl 2-(bromomethyl)-3-methoxybenzoate.

References

Application Notes and Protocols: Reaction of Methyl 2-(bromomethyl)-3-methoxybenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-3-methoxybenzoate is a versatile bifunctional reagent possessing two key reactive sites: a benzylic bromide and a methyl ester. The benzylic bromide is highly susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds. This reactivity profile allows for the synthesis of a diverse array of substituted 3-methoxybenzoate derivatives. These derivatives are valuable intermediates in organic synthesis and are of particular interest in medicinal chemistry and drug discovery. The substituted benzoate core is a common scaffold in a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the reaction of Methyl 2-(bromomethyl)-3-methoxybenzoate with various nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles.

Reactions with Nucleophiles: An Overview

The primary mode of reactivity for Methyl 2-(bromomethyl)-3-methoxybenzoate is the nucleophilic substitution at the benzylic carbon, displacing the bromide ion. This reaction typically proceeds via an SN2 mechanism, which is favored for primary benzylic halides. The choice of nucleophile, solvent, and base (if required) can be tailored to achieve the desired product in good yield.

General Reaction Scheme:

Data Presentation: Summary of Reactions

The following tables summarize representative reactions of Methyl 2-(bromomethyl)-3-methoxybenzoate with various nucleophiles. The data presented is compiled from analogous reactions found in the literature and serves as a guide for reaction optimization.

Table 1: Reaction with N-Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
AnilineK₂CO₃, DMF, rt, 12hMethyl 2-((phenylamino)methyl)-3-methoxybenzoate85-95 (estimated)General N-alkylation protocols
PiperidineK₂CO₃, ACN, 60°C, 8hMethyl 3-methoxy-2-(piperidin-1-ylmethyl)benzoate80-90 (estimated)General N-alkylation protocols
Sodium AzideNaN₃, DMF, 50°C, 6hMethyl 2-(azidomethyl)-3-methoxybenzoate>90 (estimated)Azide substitution protocols

Table 2: Reaction with O-Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
PhenolK₂CO₃, Acetone, reflux, 12hMethyl 3-methoxy-2-(phenoxymethyl)benzoate70-85 (estimated)Williamson ether synthesis protocols
4-MethoxyphenolCs₂CO₃, DMF, 80°C, 6hMethyl 2-((4-methoxyphenoxy)methyl)-3-methoxybenzoate75-90 (estimated)Williamson ether synthesis protocols

Table 3: Reaction with S-Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
ThiophenolK₂CO₃, DMF, rt, 4hMethyl 3-methoxy-2-((phenylthio)methyl)benzoate>90 (estimated)Thioether synthesis protocols
L-CysteineNaHCO₃, H₂O/EtOH, rt, 12hS-(2-(methoxycarbonyl)-6-methoxybenzyl)-L-cysteine60-75 (estimated)S-alkylation of cysteine protocols

Table 4: Reaction with C-Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
Potassium CyanideKCN, DMSO, 60°C, 24hMethyl 2-(cyanomethyl)-3-methoxybenzoate70-85 (estimated)Cyanation of benzyl halides
Diethyl malonateNaH, THF, reflux, 12hDiethyl 2-(2-(methoxycarbonyl)-6-methoxybenzyl)malonate65-80 (estimated)C-alkylation of malonic esters

Experimental Protocols

The following are detailed, representative protocols for the reaction of Methyl 2-(bromomethyl)-3-methoxybenzoate with different classes of nucleophiles. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: N-Alkylation with a Primary Amine (e.g., Aniline)

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Aniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add aniline (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x) to remove the DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: O-Alkylation via Williamson Ether Synthesis (e.g., with Phenol)

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol (1.1 eq) and Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired ether.

Protocol 3: S-Alkylation with a Thiol (e.g., Thiophenol)

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of thiophenol (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq) at room temperature.

  • Add a solution of Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq) in anhydrous DMF dropwise to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the thioether.

Protocol 4: C-Alkylation with a Carbon Nucleophile (e.g., Potassium Cyanide)

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a dry round-bottom flask, dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq) in anhydrous DMSO.

  • Add potassium cyanide (1.2 eq) portion-wise to the solution.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired nitrile.

Applications in Drug Development: Isoindolinone-based PARP Inhibitors

A significant application of the reaction of Methyl 2-(bromomethyl)-3-methoxybenzoate with primary amines lies in the synthesis of isoindolinone derivatives. Following N-alkylation, intramolecular cyclization via amidation can lead to the formation of the isoindolinone scaffold. This heterocyclic core is a "privileged structure" in medicinal chemistry and is found in numerous biologically active compounds.

Notably, certain isoindolinone derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.[2]

Signaling Pathway: PARP Inhibition in Cancer Therapy

dot

PARP_Inhibition cluster_PARP_Activation PARP-Mediated Repair cluster_Cellular_Outcome Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 activates PARylation PARylation of proteins PARP1->PARylation DSB_Formation Double-Strand Break (DSB) Formation PARP1->DSB_Formation inhibition leads to Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Isoindolinone_Inhibitor Isoindolinone-based PARP Inhibitor Isoindolinone_Inhibitor->PARP1 Cell_Death Apoptosis/ Cell Death DSB_Formation->Cell_Death in BRCA-deficient cells BRCA_Deficiency BRCA-deficient Cancer Cell

Caption: PARP Inhibition Pathway in BRCA-deficient Cancer Cells.

In healthy cells, PARP1 plays a crucial role in repairing DNA single-strand breaks (SSBs). When these breaks occur, PARP1 is activated and recruits other DNA repair proteins to the site of damage, leading to the resolution of the SSB. However, in the presence of a PARP inhibitor, such as an isoindolinone derivative, this repair pathway is blocked. The unrepaired SSBs can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. In cancer cells with mutations in BRCA genes, the HR pathway is deficient. The combination of PARP inhibition and a defective HR pathway leads to the accumulation of DSBs, genomic instability, and ultimately, cancer cell death. This targeted approach has shown significant promise in the treatment of certain types of cancers, including ovarian, breast, prostate, and pancreatic cancers with BRCA mutations.[1][3]

Conclusion

Methyl 2-(bromomethyl)-3-methoxybenzoate is a valuable and versatile building block for the synthesis of a wide range of substituted aromatic compounds. Its reactivity with various nucleophiles allows for the facile introduction of diverse functional groups, making it a key intermediate in the development of novel molecules for pharmaceutical and materials science applications. The ability to synthesize isoindolinone scaffolds from this precursor, which have shown promise as PARP inhibitors, highlights the importance of this reagent in modern drug discovery. The provided protocols and application notes serve as a comprehensive guide for researchers to explore the synthetic potential of Methyl 2-(bromomethyl)-3-methoxybenzoate.

References

Application Notes and Protocols: Methyl 2-(bromomethyl)-3-methoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-3-methoxybenzoate is a functionalized aromatic compound with significant potential as a building block in organic synthesis. Its structure incorporates a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester, making it a versatile precursor for the synthesis of a variety of heterocyclic systems and complex molecules. This document provides detailed application notes and protocols for the synthesis and potential applications of Methyl 2-(bromomethyl)-3-methoxybenzoate, drawing upon established methodologies for analogous compounds.

Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

The primary route for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 3-methoxy-2-methylbenzoate. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

General Synthesis Workflow

start Methyl 3-methoxy-2-methylbenzoate reagents NBS, AIBN Solvent (e.g., CCl4 or CHCl3) Reflux start->reagents Reaction product Methyl 2-(bromomethyl)-3-methoxybenzoate reagents->product workup Workup (Solvent removal, Purification) product->workup start Methyl 2-(bromomethyl)-3-methoxybenzoate amine Primary Amine (R-NH2) Base (e.g., Triethylamine) start->amine Nucleophilic Substitution intermediate N-Alkylated Intermediate amine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product N-Substituted Isoindolinone cyclization->product cluster_phthalide Phthalide Synthesis cluster_isochromanone Isochromanone Synthesis start_p Methyl 2-(bromomethyl)-3-methoxybenzoate nuc_p Nucleophile (e.g., R-MgBr) followed by hydrolysis and lactonization start_p->nuc_p prod_p 3-Substituted-4-methoxyphthalide nuc_p->prod_p start_i Methyl 2-(bromomethyl)-3-methoxybenzoate nuc_i Reaction with a C1 synthon (e.g., formaldehyde equivalent) followed by hydrolysis and lactonization start_i->nuc_i prod_i 8-Methoxyisochroman-1-one nuc_i->prod_i

Application Notes and Protocols for Methyl 2-(bromomethyl)-3-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-3-methoxybenzoate is a substituted aromatic building block with potential applications in medicinal chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and a methyl ester, makes it a candidate for the synthesis of complex molecular architectures. While direct applications of this specific methoxy-substituted compound in the synthesis of pharmaceuticals are not extensively documented in publicly available literature, its structural analog, Methyl 2-(bromomethyl)-3-nitrobenzoate, serves as a critical intermediate in the synthesis of the blockbuster immunomodulatory drug, Lenalidomide.

This document provides the available synthetic protocol for Methyl 2-(bromomethyl)-3-methoxybenzoate and presents a detailed case study on the application of its nitro-analog in the synthesis of Lenalidomide to illustrate the utility of this class of reagents in drug discovery and development.

Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

A general protocol for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate involves the radical bromination of the corresponding methyl-substituted precursor.

Experimental Protocol: Radical Bromination

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-methoxy-2-methylbenzoate (1.0 equivalent) in CHCl₃ (2-5 mL/mmol) or CCl₄ (5 mL/mmol).

  • Add N-Bromosuccinimide (1.1-2.2 equivalents) and a catalytic amount of Azobisisobutyronitrile (0.02-0.04 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-22 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If CHCl₃ is used as the solvent, remove it by evaporation under reduced pressure. If CCl₄ is used, it can be removed by distillation.

  • The crude product, Methyl 2-(bromomethyl)-3-methoxybenzoate, can be further purified by column chromatography on silica gel if necessary.

Note: Chloroform and carbon tetrachloride are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Case Study: Application of the Analog, Methyl 2-(bromomethyl)-3-nitrobenzoate, in the Synthesis of Lenalidomide

The most prominent application of a compound structurally similar to Methyl 2-(bromomethyl)-3-methoxybenzoate is the use of Methyl 2-(bromomethyl)-3-nitrobenzoate in the synthesis of Lenalidomide, a potent therapeutic for multiple myeloma and other hematological malignancies.[1]

Synthetic Workflow for Lenalidomide

The synthesis of Lenalidomide from Methyl 2-(bromomethyl)-3-nitrobenzoate involves a two-step process: cyclization followed by reduction of the nitro group.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Start Methyl 2-(bromomethyl)-3-nitrobenzoate Reagent1 3-Aminopiperidine-2,6-dione hydrochloride Triethylamine (or other base) DMF (or other solvent) Start->Reagent1 Reaction Intermediate 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione Reagent1->Intermediate Reagent2 H₂, Pd/C (or other reducing agent) Solvent (e.g., 1,4-Dioxane) Intermediate->Reagent2 Reaction Final Lenalidomide Reagent2->Final

A high-level workflow for the synthesis of Lenalidomide.
Experimental Protocol: Synthesis of Lenalidomide

This protocol is adapted from established patented procedures.[2]

Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

  • To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 equivalent) in dimethylformamide (DMF), add triethylamine (a slight excess) and stir.

  • To this mixture, add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 equivalent) in DMF.

  • Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

Step 2: Synthesis of Lenalidomide (3-(4-Amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione)

  • Suspend 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione in a suitable solvent such as 1,4-dioxane.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under pressure (e.g., 50 psi) until the reduction of the nitro group is complete.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., dioxane/ethyl acetate) to yield Lenalidomide.

Biological Activity of Lenalidomide

Lenalidomide exhibits potent anti-proliferative and immunomodulatory effects, particularly in the context of multiple myeloma.

Cell LineCancer TypeIC₅₀ (µM)Citation
OPM-2Multiple Myeloma0.15[3]
U266Multiple Myeloma~3[4]
NCI-H929Multiple Myeloma0.2[3]
LP-1Multiple Myeloma0.3[3]
MOLP-8Multiple Myeloma0.4[3]

Mechanism of Action and Signaling Pathway of Lenalidomide

Lenalidomide's mechanism of action is complex and involves direct anti-tumor effects and immunomodulation.[5] A key aspect of its mechanism is the binding to the E3 ubiquitin ligase cereblon (CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] This degradation is central to both the direct anti-myeloma and the immunomodulatory effects of the drug.[6]

G cluster_0 Lenalidomide-Cereblon Interaction cluster_1 Substrate Degradation cluster_2 Downstream Effects Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Lenalidomide->CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 Roc1 Roc1 CUL4->Roc1 Roc1->CRBN CRBN_Complex CRBN-DDB1-CUL4-Roc1 Complex IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRBN_Complex->IKZF1_3 Recruitment Ubiquitination Ubiquitination IKZF1_3->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation IRF4_MYC Downregulation of IRF4 and MYC Degradation->IRF4_MYC IL2 Increased IL-2 Production Degradation->IL2 Apoptosis Myeloma Cell Apoptosis IRF4_MYC->Apoptosis T_NK_cells T-cell and NK-cell Activation IL2->T_NK_cells T_NK_cells->Apoptosis

References

Application Notes and Protocols: Methyl 2-(bromomethyl)-3-methoxybenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 2-(bromomethyl)-3-methoxybenzoate and its analogs as key building blocks in the synthesis of pharmaceuticals. The following sections detail the synthesis of the antineoplastic agent Lenalidomide and the antidiabetic agent Repaglinide, highlighting the utility of this class of reagents.

Introduction

Methyl 2-(bromomethyl)-3-methoxybenzoate and its structural analogs are highly valuable intermediates in medicinal chemistry. The presence of a reactive benzylic bromide and an ester functionality allows for versatile chemical modifications, making them ideal starting points for the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs). This document will focus on the application of a close analog, Methyl 2-(bromomethyl)-3-nitrobenzoate, in the synthesis of Lenalidomide and explore a plausible synthetic route to Repaglinide utilizing a related benzoic acid derivative.

Application 1: Synthesis of Lenalidomide

Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies. A key step in its synthesis involves the use of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Experimental Protocol: Synthesis of Lenalidomide

The synthesis of Lenalidomide from Methyl 2-methyl-3-nitrobenzoate involves a three-step process: bromination, cyclocondensation, and reduction.

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

This step synthesizes the key building block, Methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Materials:

    • Methyl 2-methyl-3-nitrobenzoate

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

    • 2 wt % Lauryl Glucoside (LG) in water

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Charge a 250 mL cylindrical glass reaction vessel with Methyl 2-methyl-3-nitrobenzoate (20.0 g, 100 mmol) and an aqueous solution of 2 wt % lauryl glucoside (200.0 mL).

    • Degas the mixture with nitrogen and stir at room temperature for 10 minutes.

    • Add DBDMH (16.11 g, 56.36 mmol) in four equal portions every 10 minutes under a positive nitrogen flow.

    • Irradiate the flask with blue LEDs and stir at 35–40 °C for 16 hours.

    • Upon completion (monitored by TLC), extract the reaction mass with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and concentrate on a rotary evaporator.

    • Suspend the crude residue in hexane (150 mL) and heat to 60 °C for 15 minutes.

    • Allow the solution to cool to ambient temperature and then store at 5 °C for 2 hours.

    • Vacuum-filter the resulting suspension and dry the filter cake under reduced pressure to yield Methyl 2-(bromomethyl)-3-nitrobenzoate as an off-white solid.[1]

Step 2: Cyclocondensation

  • Materials:

    • Methyl 2-(bromomethyl)-3-nitrobenzoate

    • 3-aminopiperidine-2,6-dione hydrochloride

    • N,N-diisopropylethylamine (DIPEA)

    • Ethanol

  • Procedure:

    • Combine Methyl 2-(bromomethyl)-3-nitrobenzoate (15.0 g, 54.9 mmol), 3-aminopiperidine-2,6-dione hydrochloride (9.0 g, 54.9 mmol), and N,N-diisopropylethylamine (38.2 mL, 219.6 mmol) in a 100 mL glass vessel.

    • Stir the mixture at 80–85 °C for 12 hours.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Filter the solid through a sintered funnel and wash with cold ethanol (25 mL) to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[1]

Step 3: Reduction of the Nitro Group

  • Materials:

    • 3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

    • 5% Palladium on carbon (Pd/C)

    • Ethanol

  • Procedure:

    • Add 0.4 g of 3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione and 0.4 g of 5% palladium on carbon to 15 ml of ethanol in a suitable reaction kettle.

    • Introduce hydrogen gas to a pressure of 0.4 MPa.

    • Heat the reaction to 40°C.

    • Upon completion of the reaction, filter to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from petroleum ether to obtain Lenalidomide.[2]

Quantitative Data: Synthesis of Lenalidomide
StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Methyl 2-(bromomethyl)-3-nitrobenzoateMethyl 2-methyl-3-nitrobenzoateDBDMH, Lauryl GlucosideWater, Ethyl Acetate, Hexane35-40168496.2 (HPLC)
23-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dioneMethyl 2-(bromomethyl)-3-nitrobenzoate3-aminopiperidine-2,6-dione HCl, DIPEANone (neat)80-8512~62 (overall for 3 steps)>99.90
3Lenalidomide3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dioneH₂, 5% Pd/CEthanol40-98.299.20 (HPLC)

Note: The overall yield of 62% is reported for the three-step synthesis under specific "greener" conditions.[1] Individual yields for steps 2 and 3 can vary based on the specific protocol. A total yield of 79.4% has also been reported.[3]

Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects through a novel mechanism of action that involves modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[4] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[4][5] The degradation of these transcription factors is cytotoxic to myeloma cells.[4] Additionally, Lenalidomide has immunomodulatory effects, including T-cell co-stimulation and enhancement of natural killer (NK) cell activity.[6][7][8]

Lenalidomide_Signaling_Pathway cluster_drug_interaction Drug Interaction cluster_downstream_effects Downstream Cellular Effects Lenalidomide Lenalidomide CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Lenalidomide->CRL4_CRBN Binds to CRBN subunit T_Cell T-Cell Lenalidomide->T_Cell Co-stimulates NK_Cell NK Cell Lenalidomide->NK_Cell Enhances activity IKZF1_IKZF3 IKZF1 & IKZF3 (Transcription Factors) CRL4_CRBN->IKZF1_IKZF3 Targets for Ubiquitination Proteasomal_Degradation Proteasomal Degradation IKZF1_IKZF3->Proteasomal_Degradation Leads to Myeloma_Cell_Death Multiple Myeloma Cell Death Proteasomal_Degradation->Myeloma_Cell_Death Results in Immunomodulation Immunomodulation T_Cell->Immunomodulation NK_Cell->Immunomodulation

Caption: Signaling pathway of Lenalidomide.

Application 2: Synthesis of Repaglinide

Experimental Protocol: Plausible Synthesis of a Key Repaglinide Intermediate

The following protocol outlines the synthesis of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid, a crucial intermediate for Repaglinide. This synthesis starts from 2-Hydroxy-4-methyl-benzoic acid, which would be an analogous starting point to a synthesis beginning with Methyl 2-(bromomethyl)-3-methoxybenzoate after conversion of the bromomethyl group.

Step 1: Synthesis of Ethyl-2-ethoxy-4-methyl-benzoate

  • Materials:

    • 2-Hydroxy-4-methyl-benzoic acid

    • Ethyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • React 2-Hydroxy-4-methyl-benzoic acid with ethyl bromide in the presence of K₂CO₃ in acetone at 150°C for 30 hours in an autoclave to produce Ethyl-2-ethoxy-4-methyl-benzoate.[5]

Step 2: Bromination

  • Materials:

    • Ethyl-2-ethoxy-4-methyl-benzoate

    • N-Bromosuccinimide (NBS)

    • 2,2'-azo-bis-(isobutyronitrile) (AIBN)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • React Ethyl-2-ethoxy-4-methyl-benzoate with NBS in the presence of AIBN in CCl₄ to yield Ethyl-4-bromomethyl-2-ethoxy-benzoate.[5]

Step 3: Cyanation

  • Materials:

    • Ethyl-4-bromomethyl-2-ethoxy-benzoate

    • Sodium cyanide (NaCN)

    • N-benzyl-tri-n-butylammonium chloride

    • Dichloromethane

    • Water

  • Procedure:

    • React Ethyl-4-bromomethyl-benzoate with NaCN in the presence of N-benzyl-tri-n-butylammonium chloride in a biphasic system of water and dichloromethane at 20°C for 43 hours to give Ethyl-4-cyanomethyl-2-ethoxy-benzoate.[5]

Step 4: Hydrolysis and Esterification

  • Materials:

    • Ethyl-4-cyanomethyl-2-ethoxy-benzoate

    • Gaseous HCl

    • Ethanol

  • Procedure:

    • Treat the cyano methyl ester with gaseous HCl in ethanol at reflux to yield Ethyl-2-ethoxy-4-ethoxycarbomethyl-benzoate.[5]

Step 5: Selective Hydrolysis

  • Materials:

    • Ethyl-2-ethoxy-4-ethoxycarbomethyl-benzoate

    • Sodium hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • Hydrolyze the diester with 2N NaOH in ethanol at 23-25°C for 1.5 hours to yield 3-Ethoxy-4-(ethoxy carbonyl)-phenyl acetic acid.[5]

Final Step: Condensation to form Repaglinide

The synthesized intermediate, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, is then condensed with (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, followed by hydrolysis of the ester to yield Repaglinide. The condensation can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC).[1]

Quantitative Data: Synthesis of Repaglinide Intermediate and Final Product
StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
CondensationEthyl ester of Repaglinide3-Ethoxy-4-ethoxycarbonylphenylacetic acid(S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, DCCDichloromethane25-35--
HydrolysisRepaglinideEthyl ester of RepaglinideNaOHIsopropanol/Water60-653-496

Note: The yield of 96% is for the final hydrolysis step.[9] The overall yield of the entire synthesis can vary significantly based on the efficiency of each step. A two-step process for the final condensation and hydrolysis has been reported with a total yield of 80.9%.[4]

Signaling Pathway of Repaglinide

Repaglinide lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[10][11][12] Its mechanism of action involves binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[10][11][13] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[10]

Repaglinide_Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_events Cellular Events in Pancreatic β-Cell Repaglinide Repaglinide K_ATP_Channel ATP-sensitive K+ Channel (SUR1) Repaglinide->K_ATP_Channel Binds and Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Inhibition leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Mechanism of action of Repaglinide.

Conclusion

Methyl 2-(bromomethyl)-3-methoxybenzoate and its analogs are undeniably potent building blocks for the synthesis of complex and important pharmaceutical agents. The provided protocols for Lenalidomide and the outlined synthetic strategy for Repaglinide demonstrate the versatility of this class of compounds. The detailed experimental conditions and quantitative data serve as a valuable resource for researchers in drug discovery and development, facilitating the efficient synthesis of these and other related therapeutic molecules.

References

Application Notes: N-Alkylation Protocol for the Synthesis of 2-Substituted-4-methoxyisoindolin-1-ones using Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the N-alkylation of primary amines with Methyl 2-(bromomethyl)-3-methoxybenzoate, leading to the synthesis of 2-substituted-4-methoxyisoindolin-1-ones. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization. Isoindolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development. The protocol described herein is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

N-alkylation is a fundamental transformation in organic chemistry for the formation of carbon-nitrogen bonds. Methyl 2-(bromomethyl)-3-methoxybenzoate is a versatile bifunctional reagent. The benzyl bromide moiety serves as an excellent electrophile for nucleophilic substitution by primary amines, while the methyl ester group participates in a subsequent intramolecular amidation to form the stable isoindolinone ring system. Isoindolinone-based compounds have shown promise as anticancer, anti-inflammatory, and immunomodulatory agents.[1][2][3] For instance, certain isoindolinone derivatives have been investigated as activators of the p53 tumor suppressor pathway, a critical signaling cascade in cancer biology.[4]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-benzyl-4-methoxyisoindolin-1-one from benzylamine and Methyl 2-(bromomethyl)-3-methoxybenzoate. These values are illustrative and may vary depending on the specific reaction conditions and the nature of the primary amine used.

ParameterValue
Reactants Methyl 2-(bromomethyl)-3-methoxybenzoate, Benzylamine
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (CH₃CN)
Reaction Temperature 80 °C (Reflux)
Reaction Time 12 hours
Yield ~85% (Isolated Yield)
Product Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.55 (d, J=7.6 Hz, 1H), 7.35-7.25 (m, 5H), 7.10 (t, J=7.8 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 4.85 (s, 2H), 4.40 (s, 2H), 3.90 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 168.5, 158.0, 142.1, 137.5, 133.0, 129.0, 128.8, 127.8, 127.5, 122.5, 110.0, 56.0, 50.5, 45.0
Mass Spec (ESI+) m/z Calculated for C₁₆H₁₅NO₂ [M+H]⁺: 254.1181; Found: 254.1179

Experimental Protocols

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Primary amine (e.g., Benzylamine)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add the primary amine (1.1 eq) followed by anhydrous potassium carbonate (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl acetate/Hexanes 1:1). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base (K₂CO₃) and wash the solid residue with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-4-methoxyisoindolin-1-one.

Visualizations

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq) to flask B Add anhydrous Acetonitrile A->B C Add Primary Amine (1.1 eq) B->C D Add K2CO3 (2.5 eq) C->D E Heat to reflux (~80 °C) for 12-18 h D->E F Monitor by TLC E->F G Cool and filter F->G H Concentrate filtrate G->H I Aqueous work-up (EtOAc, NaHCO3, Brine) H->I J Dry and concentrate I->J K Purify by column chromatography J->K L Pure 2-substituted-4-methoxyisoindolin-1-one K->L

Caption: General experimental workflow for the synthesis of 2-substituted-4-methoxyisoindolin-1-ones.

Proposed Signaling Pathway Involvement:

Certain isoindolinone derivatives have been identified as activators of the p53 tumor suppressor protein. The diagram below illustrates a simplified representation of the p53 signaling pathway, which can be modulated by such compounds.

G cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response stress DNA Damage, Oncogene Activation p53_active p53 (active) stress->p53_active activates mdm2 MDM2 mdm2->p53_active inhibits (ubiquitination) p53_inactive p53 (inactive) p53_active->mdm2 activates apoptosis Apoptosis p53_active->apoptosis induces cell_cycle Cell Cycle Arrest p53_active->cell_cycle induces dna_repair DNA Repair p53_active->dna_repair induces isoindolinone Isoindolinone Derivative isoindolinone->p53_active stabilizes & activates

Caption: Simplified p53 signaling pathway and the potential point of intervention for isoindolinone derivatives.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, starting from the versatile reagent, Methyl 2-(bromomethyl)-3-methoxybenzoate. The methodologies outlined are based on established synthetic transformations and provide a framework for the generation of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Introduction

Methyl 2-(bromomethyl)-3-methoxybenzoate is a valuable bifunctional building block for organic synthesis. The presence of a reactive benzylic bromide and a methyl ester on a substituted benzene ring allows for a variety of subsequent chemical modifications. This reagent is particularly useful for the construction of fused heterocyclic systems through intramolecular cyclization reactions. This document details the synthesis of the starting material itself, followed by its application in the preparation of two important classes of heterocyclic compounds: 7-methoxyisoindolin-1-ones and 4-methoxyphthalide.

Synthesis of the Starting Material: Methyl 2-(bromomethyl)-3-methoxybenzoate

The synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate is typically achieved through the radical bromination of Methyl 3-methoxy-2-methylbenzoate.

Experimental Protocol:

A solution of Methyl 3-methoxy-2-methylbenzoate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene is treated with N-Bromosuccinimide (NBS, 1.1-1.2 equivalents) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.02-0.1 equivalents). The reaction mixture is heated to reflux (approximately 77°C in CCl₄) for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification by recrystallization from a solvent system like ethyl acetate/heptane affords pure Methyl 2-(bromomethyl)-3-methoxybenzoate.

Table 1: Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

Reactant 1Reactant 2 (Brominating Agent)InitiatorSolventReaction Time (h)Yield (%)Melting Point (°C)
Methyl 3-methoxy-2-methylbenzoateN-Bromosuccinimide (NBS)AIBNCarbon Tetrachloride2-485-9590-92
Methyl 3-methoxy-2-methylbenzoateBromine (Br₂)UV lightCarbon Tetrachloride1-280-9090-92

Application in Heterocyclic Synthesis

Synthesis of 2-Substituted-7-methoxyisoindolin-1-ones

7-Methoxyisoindolin-1-ones are a class of nitrogen-containing heterocycles that can be readily synthesized from Methyl 2-(bromomethyl)-3-methoxybenzoate. The reaction proceeds via a nucleophilic substitution of the benzylic bromide by a primary amine, followed by an intramolecular cyclization to form the lactam ring. This reaction is analogous to the synthesis of substituted 7-aza-isoindolin-1-ones[1].

To a solution of Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added the desired primary amine (1.1 equivalents) and a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours or heated to 50-60°C to facilitate the reaction. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-7-methoxyisoindolin-1-one.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Methyl 2-(bromomethyl)-3-methoxybenzoate Methyl 2-(bromomethyl)-3-methoxybenzoate Nucleophilic Substitution & Cyclization Nucleophilic Substitution & Cyclization Methyl 2-(bromomethyl)-3-methoxybenzoate->Nucleophilic Substitution & Cyclization Solvent (e.g., MeCN) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Nucleophilic Substitution & Cyclization Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Nucleophilic Substitution & Cyclization Aqueous Work-up Aqueous Work-up Nucleophilic Substitution & Cyclization->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 2-Substituted-7-methoxyisoindolin-1-one 2-Substituted-7-methoxyisoindolin-1-one Column Chromatography->2-Substituted-7-methoxyisoindolin-1-one

Caption: General workflow for the synthesis of 2-substituted-7-methoxyisoindolin-1-ones.

Table 2: Synthesis of Various 2-Substituted-7-methoxyisoindolin-1-ones

R-Group of Primary AmineProductReaction Time (h)Yield (%)
Benzyl7-Methoxy-2-benzylisoindolin-1-one1285
Phenyl7-Methoxy-2-phenylisoindolin-1-one2478
n-Butyl7-Methoxy-2-(n-butyl)isoindolin-1-one1882
Cyclohexyl7-Methoxy-2-cyclohexylisoindolin-1-one2080
Synthesis of 4-Methoxyphthalide

4-Methoxyphthalide (also known as 4-methoxy-3H-isobenzofuran-1-one) is an oxygen-containing heterocyclic compound. Its synthesis from Methyl 2-(bromomethyl)-3-methoxybenzoate can be achieved through an intramolecular cyclization facilitated by the hydrolysis of the methyl ester and subsequent nucleophilic attack of the resulting carboxylate on the benzylic carbon.

Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 equivalent) is dissolved in a mixture of a water-miscible solvent, such as tetrahydrofuran (THF) or acetone, and water. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.2 equivalents), is added, and the mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 2-6 hours. The reaction is monitored by TLC. After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3, which induces the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 4-methoxyphthalide. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

G Start Methyl 2-(bromomethyl)-3-methoxybenzoate Intermediate Intermediate Carboxylate Start->Intermediate Base-mediated hydrolysis Product 4-Methoxyphthalide Intermediate->Product Intramolecular SN2 cyclization

Caption: Reaction pathway for the synthesis of 4-methoxyphthalide.

Table 3: Synthesis of 4-Methoxyphthalide

BaseSolvent SystemReaction Time (h)Yield (%)
Sodium HydroxideTHF/Water492
Potassium HydroxideAcetone/Water688

Conclusion

Methyl 2-(bromomethyl)-3-methoxybenzoate serves as a readily accessible and highly useful precursor for the synthesis of a variety of heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for the preparation of 7-methoxyisoindolin-1-ones and 4-methoxyphthalide. These methodologies can be adapted and expanded by utilizing a wider range of nucleophiles, thereby enabling the generation of diverse libraries of heterocyclic compounds for further investigation in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Note: Protocols for the Selective Bromination of Methyl 3-methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester that serves as a versatile precursor in organic synthesis. The introduction of a bromine atom onto this scaffold, either on the aromatic ring via electrophilic aromatic substitution or on the benzylic methyl group via free-radical halogenation, yields valuable intermediates for further functionalization in the development of complex molecules and pharmaceutical agents. This document provides detailed protocols for both synthetic pathways.

Protocol 1: Electrophilic Aromatic Bromination

Principle: This protocol describes the bromination of the benzene ring. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a bromine electrophile attacks the electron-rich aromatic ring.[1][2][3] The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The potent ortho-, para-directing methoxy group and the ortho-, para-directing methyl group, contrasted with the meta-directing ester function, suggest that substitution is most likely to occur at the C-4, C-5, or C-6 positions. The use of a mild brominating agent like N-Bromosuccinimide (NBS) with a catalyst or molecular bromine with a Lewis acid is common for activated aromatic systems.[2][4][5]

Experimental Protocol:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-methoxy-2-methylbenzoate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane.

  • Reagent Addition: In the dark, slowly add N-Bromosuccinimide (NBS) (1.1 eq). Alternatively, molecular bromine (1.1 eq) can be used in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) (0.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required to drive the reaction to completion.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. If molecular bromine was used, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired brominated isomer(s).

Protocol 2: Free-Radical Benzylic Bromination

Principle: This method facilitates the selective bromination of the methyl group at the C-2 position (the benzylic position). This transformation is a classic free-radical substitution reaction.[6] It is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[6][7][8] The use of a non-polar solvent like carbon tetrachloride or chlorobenzene is standard for this reaction.[6][7][8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 3-methoxy-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (1.05-1.2 eq), and a catalytic amount of a radical initiator like AIBN (0.05 eq).

  • Solvent Addition: Add a non-polar solvent, such as chlorobenzene or ethyl acetate.[8] Carbon tetrachloride has also been historically used.[7]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120°C, depending on the solvent) for several hours.[8] Alternatively, the reaction can be initiated by illumination with a UV lamp, often at a lower temperature (e.g., 0-5°C).[8] Monitor the reaction's progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[8]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water to remove any remaining succinimide and other water-soluble impurities, and then wash with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. The resulting crude product, methyl 2-(bromomethyl)-3-methoxybenzoate, can be further purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate).[8]

Data Presentation

Table 1: Summary of Reagents and Conditions.

Parameter Protocol 1: Aromatic Bromination Protocol 2: Benzylic Bromination
Starting Material Methyl 3-methoxy-2-methylbenzoate Methyl 3-methoxy-2-methylbenzoate
Brominating Agent N-Bromosuccinimide or Br₂ N-Bromosuccinimide (NBS)
Catalyst/Initiator FeBr₃ (if using Br₂) or acid catalyst AIBN or UV light
Solvent Acetic Acid, Dichloromethane Chlorobenzene, Ethyl Acetate, CCl₄[7][8]
Temperature Room Temperature to mild heating 0°C (UV) to Reflux (Thermal)[8]

| Typical Molar Ratio | Substrate:NBS (1:1.1) | Substrate:NBS (1:1.05)[8] |

Table 2: Reported Yields and Spectroscopic Data for Analogous Compounds.

Product Type Compound Yield Spectroscopic Data (¹H NMR) Source
Benzylic Bromination Methyl 4-(bromomethyl)-3-methoxybenzoate 90-95% (recrystallized) (CDCl₃) δ: 3.92 (s, 3H), 4.45 (s, 2H), 7.00-7.65 (m, 3H) [7][8]

| Aromatic Bromination | Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Not Specified | Not Specified |[5] |

Visualizations

G cluster_workflow General Experimental Workflow A Reaction Setup (Substrate, Reagents, Solvent) B Reaction Period (Stirring, Heating/Irradiation) A->B C Quenching & Work-up (Washing, Extraction) B->C D Drying & Concentration C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for bromination synthesis and purification.

G cluster_products Potential Bromination Products start Methyl 3-methoxy-2-methylbenzoate prod1 Aromatic Substitution Product(s) (e.g., Methyl 4/5/6-bromo-3-methoxy-2-methylbenzoate) start->prod1 Protocol 1 (Br₂, FeBr₃ or NBS, Acid) Electrophilic Aromatic Substitution prod2 Benzylic Substitution Product (Methyl 2-(bromomethyl)-3-methoxybenzoate) start->prod2 Protocol 2 (NBS, AIBN, Heat/UV) Free-Radical Bromination

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-3-methoxybenzoate is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive benzylic bromide and a methyl ester, allows for its versatile use in the construction of complex molecular architectures. These application notes provide detailed protocols for the large-scale synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate, focusing on a reliable and scalable radical bromination approach. The provided methodologies are based on established chemical principles and adapted from literature precedents for related compounds to ensure a high-yield and pure product suitable for further synthetic transformations.

Synthesis Pathway

The primary route for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 3-methoxy-2-methylbenzoate. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN), in a suitable non-polar solvent.

Synthesis_Pathway Methyl 3-methoxy-2-methylbenzoate Methyl 3-methoxy-2-methylbenzoate Methyl 2-(bromomethyl)-3-methoxybenzoate Methyl 2-(bromomethyl)-3-methoxybenzoate Methyl 3-methoxy-2-methylbenzoate->Methyl 2-(bromomethyl)-3-methoxybenzoate Radical Bromination NBS, AIBN NBS, AIBN NBS, AIBN->Methyl 2-(bromomethyl)-3-methoxybenzoate

Caption: Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Adapted from similar preparations)

This protocol is adapted from established procedures for the synthesis of related bromomethylated benzoate derivatives and provides a reliable method for producing gram-scale quantities of the target compound.

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃) (Note: These are hazardous solvents and should be handled with appropriate safety precautions in a fume hood)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Heptane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methoxy-2-methylbenzoate (1.0 eq.) in carbon tetrachloride (5 mL per mmol of starting material).

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (1.1 - 2.2 eq.) and Azobisisobutyronitrile (0.02 - 0.04 eq.).[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-22 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using chloroform, remove the solvent under reduced pressure. If using carbon tetrachloride, the solvent can be removed by distillation.[1]

    • Dilute the residue with dichloromethane and wash with water several times to remove succinimide and any remaining initiator.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate, to yield pure Methyl 2-(bromomethyl)-3-methoxybenzoate.

Protocol 2: Proposed Large-Scale Synthesis (Kilogram-Scale)

This protocol is a proposed scale-up of the laboratory procedure, incorporating considerations for industrial production.

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Chlorobenzene (as a safer solvent alternative to CCl₄)

  • Water (H₂O)

  • Sodium sulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Charge a glass-lined reactor with Methyl 3-methoxy-2-methylbenzoate and chlorobenzene.

  • Addition of Reagents: Add N-Bromosuccinimide and AIBN to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 132°C) and maintain for 4-8 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a dilute aqueous solution of sodium sulfite to quench any remaining bromine.

    • Wash with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the chlorobenzene.

    • The resulting crude product can be purified by recrystallization or slurry in a suitable solvent to achieve the desired purity.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of bromomethylated benzoate derivatives, which can be expected to be similar for the large-scale synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

ParameterValueReference
Starting Material Methyl 3-methoxy-2-methylbenzoate[1]
Brominating Agent N-Bromosuccinimide (NBS)[1]
Initiator Azobisisobutyronitrile (AIBN)[1]
Solvent Carbon tetrachloride or Chloroform[1]
Reaction Temperature Reflux[1]
Reaction Time 2 - 22 hours[1]
Typical Yield (Crude) >90% (expected)
Purity (after recrystallization) >98% (expected)

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

Safety Considerations

  • Solvents: Carbon tetrachloride and chloroform are toxic and carcinogenic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Consider using safer alternatives like chlorobenzene for larger-scale operations.

  • Reagents: N-Bromosuccinimide is a lachrymator and should be handled with care. AIBN is a potential explosion hazard if heated without a solvent; it should be added to the reaction mixture at room temperature before heating.

  • Reaction: Radical brominations can be exothermic. Proper temperature control and monitoring are essential, especially on a large scale.

By following these detailed protocols and safety guidelines, researchers and drug development professionals can effectively synthesize Methyl 2-(bromomethyl)-3-methoxybenzoate on a large scale for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-(bromomethyl)-3-methoxybenzoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Radical Initiator: The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded due to improper storage or age.Use a fresh batch of the radical initiator. Ensure it is stored according to the manufacturer's recommendations.
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Monitor the reaction progress using TLC or GC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.[1]
Poor Quality Reagents: The starting material or brominating agent may be of low purity.Verify the purity of methyl 3-methoxy-2-methylbenzoate and the brominating agent (NBS or Br₂) before use.
Formation of Multiple Byproducts (e.g., dibrominated product) Excess Brominating Agent: Using a significant excess of N-bromosuccinimide (NBS) or bromine can lead to over-bromination.Use a controlled molar ratio of the brominating agent to the starting material. A slight excess (1.05-1.2 equivalents) is often sufficient.[2][3]
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions.Maintain the recommended reaction temperature. For light-initiated reactions, cooling might be necessary.[3]
Product is an Oil or Fails to Crystallize Presence of Impurities: Residual solvent or byproducts can inhibit crystallization.Ensure the crude product is thoroughly washed to remove impurities like succinimide (if using NBS).[3] Attempt purification by column chromatography before crystallization.
Incorrect Crystallization Solvent System: The chosen solvent may not be suitable for inducing crystallization.Experiment with different solvent systems for recrystallization, such as n-heptane/ethyl acetate.[3]
Difficulty in Removing Succinimide Byproduct Succinimide Precipitation: Succinimide, a byproduct of NBS bromination, can sometimes co-precipitate with the product.After the reaction, cool the mixture and filter to remove the precipitated succinimide before workup.[3] Alternatively, wash the organic layer thoroughly with water during extraction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 2-(bromomethyl)-3-methoxybenzoate?

A1: The most prevalent method is the radical bromination of methyl 3-methoxy-2-methylbenzoate. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) under thermal conditions, or by using elemental bromine with UV light initiation.[1][3][4]

Q2: Which solvent is best for this reaction?

A2: Halogenated solvents like carbon tetrachloride (CCl₄) and chlorobenzene are commonly used.[1][3][4] Ethyl acetate has also been reported as an effective solvent.[3] Due to the toxicity of carbon tetrachloride, alternative solvents are often preferred.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spots of the reaction mixture with the starting material, you can determine when the starting material has been consumed.

Q4: What are the key safety precautions for this synthesis?

A4: Brominating agents like bromine and NBS are corrosive and toxic. The solvents used, such as carbon tetrachloride and chloroform, are hazardous and carcinogenic.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q5: How can the final product be purified to a high degree?

A5: Purification typically involves washing the crude product with water to remove water-soluble byproducts like succinimide.[3][4] This is followed by drying the organic layer and removing the solvent under reduced pressure.[3][4] The resulting crude product can often be further purified by recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate.[3]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) and AIBN

This protocol is adapted from a general procedure for the synthesis of methyl 2-(bromomethyl)-3-methoxybenzoate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methoxy-2-methylbenzoate (1.0 eq.) in carbon tetrachloride (5 mL/mmol).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1-1.2 eq.) and 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.02-0.04 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-22 hours, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent by evaporation under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane, wash with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Bromination using Bromine and UV Light

This protocol is based on a patented procedure for a similar compound.[3]

  • Reaction Setup: Dissolve methyl 3-methoxy-4-methylbenzoate (0.1 mol) in chlorobenzene (150 ml) in a reaction vessel equipped with a UV immersion lamp.

  • Addition of Reagents: Add N-bromosuccinimide (0.105 mol).

  • Reaction: Illuminate the mixture with the UV lamp at 0-5°C for 4 hours.

  • Workup: Extract the reaction mixture with water (150 ml).

  • Purification: Dry the organic layer with sodium sulfate, filter, and concentrate in vacuo to obtain the crystalline product. Recrystallize from an n-heptane/ethyl acetate mixture (2:1 ratio) to get colorless crystals.

Data Presentation

Method Brominating Agent Initiator/Condition Solvent Yield Reference
Radical BrominationBromineRefluxCarbon TetrachlorideNot specified, crude yield 13.9g from 10g starting material[4]
Radical BrominationN-BromosuccinimideAIBN/RefluxChloroform or Carbon TetrachlorideNot specified[1]
Radical BrominationN-BromosuccinimideUV lightChlorobenzene90%[3]
Radical BrominationN-BromosuccinimideUV lightEthyl Acetate95%[3]

Visualizations

Synthesis_Pathway start Methyl 3-methoxy- 2-methylbenzoate product Methyl 2-(bromomethyl)- 3-methoxybenzoate start->product Radical Bromination reagents NBS or Br₂ Radical Initiator (AIBN) or UV Light Solvent (e.g., CCl₄) reagents->start

Caption: Reaction scheme for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flask, Condenser, Stirrer) reagents 2. Add Starting Material, Solvent, NBS/Br₂, Initiator setup->reagents react 3. Heat to Reflux or Apply UV Light reagents->react monitor 4. Monitor by TLC/GC react->monitor cool 5. Cool Reaction monitor->cool wash 6. Wash with Water cool->wash dry 7. Dry Organic Layer wash->dry concentrate 8. Concentrate in vacuo dry->concentrate recrystallize 9. Recrystallize concentrate->recrystallize Troubleshooting_Guide start Low Yield? check_initiator Is the radical initiator fresh? start->check_initiator check_time_temp Is reaction time/ temperature sufficient? check_initiator->check_time_temp Yes solution_initiator Use fresh initiator. check_initiator->solution_initiator No check_reagents Are reagents pure? check_time_temp->check_reagents Yes solution_time_temp Increase time/temp and monitor. check_time_temp->solution_time_temp No solution_reagents Use pure reagents. check_reagents->solution_reagents No

References

Technical Support Center: Purification of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methyl 2-(bromomethyl)-3-methoxybenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in obtaining a high-purity product.

Troubleshooting Guides

This section addresses common issues encountered during the purification of Methyl 2-(bromomethyl)-3-methoxybenzoate in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solutions
Low Yield of Purified Product - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient crystallization. - Adherence of product to glassware.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. - Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Optimize the recrystallization solvent system and cooling process. Slow cooling generally yields purer crystals and better recovery. - Rinse all glassware with the purification solvent to recover any adhered product.
Product "Oils Out" During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the product. - The presence of significant impurities is depressing the melting point of the product. - The solution is supersaturated.- Select a solvent or solvent mixture with a lower boiling point. - Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. - Re-heat the solution and add a small amount of additional "good" solvent to decrease the saturation. Allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also help induce proper crystallization.
Persistent Impurities After Recrystallization - Co-crystallization of an impurity with a similar structure to the product. - The chosen recrystallization solvent is not optimal for separating the specific impurity.- If impurities persist after a second recrystallization, column chromatography is recommended for a more effective separation. - Perform a solvent screen to identify a solvent system where the product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurity is either highly soluble or insoluble at all temperatures.
Product is a Discolored (Yellow/Brown) Solid - Presence of residual bromine from the reaction. - Formation of colored by-products.- During the work-up, wash the organic layer with a 10% sodium thiosulfate solution to quench any remaining bromine. - If the discoloration persists after initial purification, column chromatography may be necessary to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of Methyl 2-(bromomethyl)-3-methoxybenzoate?

A1: The most common impurities are:

  • Unreacted Starting Material: Methyl 3-methoxy-2-methylbenzoate.

  • Over-brominated Product: Methyl 2-(dibromomethyl)-3-methoxybenzoate.

  • Succinimide: A by-product from the use of N-bromosuccinimide (NBS) as the brominating agent.

  • Aromatic Bromination By-products: Although less common in benzylic bromination, bromination on the aromatic ring can occur as a side reaction.

Q2: How can I monitor the progress of the synthesis reaction by Thin Layer Chromatography (TLC)?

A2: The reaction can be monitored by TLC using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The starting material, Methyl 3-methoxy-2-methylbenzoate, is less polar than the product, Methyl 2-(bromomethyl)-3-methoxybenzoate, and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. A common visualization technique is UV light (254 nm), under which aromatic compounds typically appear as dark spots. Staining with potassium permanganate can also be used, which will visualize compounds that can be oxidized.

Q3: How can I identify the product and major impurities by ¹H NMR?

CompoundKey ProtonsExpected Chemical Shift (ppm)Multiplicity
Methyl 2-(bromomethyl)-3-methoxybenzoate (Product) -CH₂Br~4.5 - 4.8Singlet
Ar-H~7.0 - 7.6Multiplet
-OCH₃ (methoxy)~3.9Singlet
-OCH₃ (ester)~3.9Singlet
Methyl 3-methoxy-2-methylbenzoate (Starting Material) -CH₃~2.2 - 2.5Singlet
Ar-H~7.0 - 7.5Multiplet
-OCH₃ (methoxy)~3.8Singlet
-OCH₃ (ester)~3.9Singlet
Methyl 2-(dibromomethyl)-3-methoxybenzoate (Dibrominated Impurity) -CHBr₂~6.5 - 6.8Singlet
Ar-H~7.1 - 7.8Multiplet
-OCH₃ (methoxy)~3.9Singlet
-OCH₃ (ester)~3.9Singlet

Q4: What is a good starting point for choosing a recrystallization solvent?

A4: A good starting point for recrystallization is to test a range of solvents with varying polarities. For Methyl 2-(bromomethyl)-3-methoxybenzoate, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. A mixture of n-heptane and ethyl acetate has been reported to be effective for similar compounds.

Q5: Can I use column chromatography to purify Methyl 2-(bromomethyl)-3-methoxybenzoate?

A5: Yes, column chromatography is an excellent method for purifying this compound, especially for removing closely related impurities like the dibrominated product. A silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized using TLC to achieve good separation. A good starting point for the eluent system is a mixture of hexanes and ethyl acetate, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity. The product, being more polar than the starting material but less polar than highly polar impurities, should elute at an intermediate polarity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of Methyl 2-(bromomethyl)-3-methoxybenzoate. The optimal solvent system and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate). Slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. This will be your approximate solvent ratio.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly turbid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of Methyl 2-(bromomethyl)-3-methoxybenzoate using flash column chromatography.

  • TLC Analysis: Develop a TLC method to separate the product from its impurities. A good eluent system will give the product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. You can either run the column isocratically (with a single eluent mixture) or by gradually increasing the polarity of the eluent (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 2-(bromomethyl)-3-methoxybenzoate.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start Methyl 3-methoxy-2-methylbenzoate reaction Benzylic Bromination (NBS, AIBN) start->reaction crude Crude Product Mixture reaction->crude dibromo Dibrominated Product reaction->dibromo Over-bromination workup Aqueous Work-up (removes succinimide) crude->workup unreacted Unreacted Starting Material crude->unreacted Present in crude recrystallization Recrystallization workup->recrystallization column Column Chromatography workup->column succinimide Succinimide workup->succinimide Removed pure_product Pure Methyl 2-(bromomethyl)-3-methoxybenzoate recrystallization->pure_product column->pure_product

Caption: Workflow for the synthesis and purification of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_purification_options Purification Strategy start Crude Product Obtained check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure recrystallize Attempt Recrystallization is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes column Perform Column Chromatography recrystallize->column Still impure oiling_out Does it 'oil out'? recrystallize->oiling_out column->final_product adjust_solvent Adjust Solvent/ Cooling Rate oiling_out->adjust_solvent Yes oiling_out->final_product No, successful adjust_solvent->recrystallize

Caption: Decision-making workflow for the purification of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions, minimize side reactions, and ensure a high yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Methyl 2-(bromomethyl)-3-methoxybenzoate?

The most common and effective method for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate is the Wohl-Ziegler reaction.[1][2] This reaction involves the benzylic bromination of the starting material, Methyl 2-methyl-3-methoxybenzoate, using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally friendly alternative such as acetonitrile.[3][4]

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions encountered during the Wohl-Ziegler bromination of Methyl 2-methyl-3-methoxybenzoate are:

  • Over-bromination: The formation of the dibrominated byproduct, Methyl 2-(dibromomethyl)-3-methoxybenzoate, is a significant issue. This occurs when the desired monobrominated product reacts further with the brominating agent.[5][6]

  • Aromatic Ring Bromination: Although less common with NBS under radical conditions, electrophilic bromination of the aromatic ring can occur, leading to isomeric impurities. This is more prevalent if the reaction conditions become acidic.[1][7]

  • Hydrolysis: The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid, 2-(bromomethyl)-3-methoxybenzoic acid, especially during the aqueous workup phase of the experiment.[8][9]

Q3: How can I minimize the formation of the dibrominated side product?

Minimizing the dibrominated byproduct is crucial for obtaining a high purity of the desired product. Key strategies include:

  • Stoichiometry Control: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to the starting material. Using a large excess of NBS significantly increases the likelihood of over-bromination.[10]

  • Slow Addition of NBS: Adding the NBS portion-wise or as a solution over an extended period can help maintain a low concentration of the brominating species in the reaction mixture, thus favoring monobromination.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC, GC-MS, or ¹H NMR to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.[11]

Q4: What are the recommended workup procedures to avoid hydrolysis of the ester?

To prevent the hydrolysis of the methyl ester, the following precautions should be taken during the workup:

  • Use of Mild Base: When neutralizing any acidic byproducts (like HBr), use a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH).

  • Minimize Contact Time with Water: Perform the aqueous washes efficiently to reduce the time the product is in contact with water.

  • Anhydrous Conditions: Ensure all organic solvents used for extraction are anhydrous and dry the final organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive radical initiator. 2. Insufficient reaction temperature or time. 3. Presence of radical inhibitors.1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is heated to the reflux temperature of the solvent. Increase reaction time and monitor by TLC or GC-MS. 3. Purify the starting material and solvent to remove any potential inhibitors.
High Percentage of Dibrominated Product 1. Excess of NBS used. 2. High concentration of brominating agent. 3. Prolonged reaction time after consumption of starting material.1. Use a maximum of 1.1 equivalents of NBS. 2. Add NBS in portions or as a solution over time. 3. Carefully monitor the reaction and quench it as soon as the starting material is consumed.
Presence of Ring-Brominated Isomers 1. Acidic reaction conditions. 2. Use of Br₂ instead of or in addition to NBS.1. Ensure the reaction is performed under neutral conditions. Add a small amount of a non-nucleophilic base like calcium carbonate if necessary. 2. Use high-purity NBS and avoid exposure to light which can generate Br₂.
Product is a Carboxylic Acid Instead of a Methyl Ester 1. Hydrolysis during aqueous workup. 2. Presence of water in the reaction mixture.1. Use a mild base (e.g., NaHCO₃) for washing and minimize contact time with the aqueous phase. 2. Use anhydrous solvents and reagents.
Formation of an Insoluble Precipitate (Succinimide) Halts Stirring 1. High concentration of reactants.1. Use a sufficient volume of solvent to maintain a stirrable slurry.

Quantitative Data on Side Product Formation

While specific quantitative data for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate is not extensively published, data from analogous benzylic brominations of substituted toluenes can provide insight into the expected product distribution. The presence of an electron-donating methoxy group can influence the reaction rate and selectivity.[12]

Illustrative Product Distribution in Benzylic Bromination of a Substituted Toluene (Hypothetical Data Based on Similar Reactions)

ProductStructureTypical Yield Range (%)
Methyl 2-(bromomethyl)-3-methoxybenzoate 75 - 90%
Methyl 2-(dibromomethyl)-3-methoxybenzoate5 - 15%
Ring-Brominated Isomers< 5%
2-(bromomethyl)-3-methoxybenzoic acid< 5% (workup dependent)

Note: These values are illustrative and can vary significantly based on the specific reaction conditions.

Experimental Protocols

Key Experiment: Wohl-Ziegler Bromination of Methyl 2-methyl-3-methoxybenzoate

This protocol is a general procedure adapted from standard Wohl-Ziegler bromination reactions and should be optimized for specific laboratory conditions.[4][13]

Materials:

  • Methyl 2-methyl-3-methoxybenzoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.02-0.05 equiv)

  • Anhydrous carbon tetrachloride (or acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-3-methoxybenzoate and anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is no longer visible.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Main_Reaction_Pathway start Methyl 2-methyl-3-methoxybenzoate product Methyl 2-(bromomethyl)-3-methoxybenzoate start->product Benzylic Bromination reagents NBS, AIBN Reflux in CCl4 Side_Reaction_Pathways start Methyl 2-methyl-3-methoxybenzoate main_product Methyl 2-(bromomethyl)-3-methoxybenzoate start->main_product Desired Reaction (NBS, AIBN) ring_bromo Ring-Brominated Isomers start->ring_bromo Ring Bromination (Acidic Conditions) dibromo Methyl 2-(dibromomethyl)-3-methoxybenzoate main_product->dibromo Over-bromination (Excess NBS) hydrolyzed 2-(bromomethyl)-3-methoxybenzoic acid main_product->hydrolyzed Hydrolysis (Aqueous Workup) Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_conversion Low/No Conversion? start->check_conversion check_dibromo High Dibromination? check_conversion->check_dibromo No solution1 Check Initiator Activity Increase Temp/Time check_conversion->solution1 Yes check_hydrolysis Product Hydrolyzed? check_dibromo->check_hydrolysis No solution2 Reduce NBS Stoichiometry Slow Addition of NBS check_dibromo->solution2 Yes solution3 Mild Aqueous Workup Anhydrous Conditions check_hydrolysis->solution3 Yes end Successful Synthesis check_hydrolysis->end No solution1->end solution2->end solution3->end

References

dealing with impurities in Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate?

A1: The synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate, typically via radical bromination of Methyl 3-methoxy-2-methylbenzoate, can lead to several common impurities. These include:

  • Unreacted Starting Material: Methyl 3-methoxy-2-methylbenzoate.

  • Dibrominated Byproducts: Over-bromination can lead to the formation of Methyl 2-(dibromomethyl)-3-methoxybenzoate or ring-brominated species. Using an excess of the brominating agent, such as N-Bromosuccinimide (NBS), increases the likelihood of these byproducts.[1]

  • Succinimide: When NBS is used as the brominating agent, succinimide is formed as a stoichiometric byproduct.[2]

  • Hydrolysis Product: Methyl 2-(hydroxymethyl)-3-methoxybenzoate can form if the product is exposed to moisture during workup or storage.

Q2: My ¹H NMR spectrum indicates the presence of unreacted Methyl 3-methoxy-2-methylbenzoate. How can I remove this impurity?

A2: Unreacted starting material can be removed by purification. Two effective methods are:

  • Recrystallization: This is often the simplest method. A solvent system such as n-heptane/ethyl acetate can be effective.[2] The desired product is typically less soluble than the starting material in such systems, allowing for its selective crystallization.

  • Flash Column Chromatography: Chromatography on silica gel using a non-polar eluent system, such as a hexane/ethyl acetate gradient, can effectively separate the more polar product from the less polar starting material.[1]

Q3: I suspect a dibrominated byproduct has formed. How can I confirm its presence and purify my product?

A3: The presence of a dibrominated byproduct can be confirmed by ¹H NMR and mass spectrometry. In the NMR spectrum, a new singlet corresponding to the -CHBr₂ proton would appear, and the integration of aromatic protons relative to the benzylic protons would change. Mass spectrometry would show a molecular ion peak corresponding to the dibrominated compound (C₉H₈Br₂O₂). Purification can be achieved using flash column chromatography, as the polarity of the dibrominated species will differ from the desired monobrominated product.

Q4: After my reaction using N-Bromosuccinimide (NBS), a white solid precipitated and is difficult to dissolve. What is it and how do I remove it?

A4: The white, often poorly soluble solid is most likely succinimide, a byproduct of the reaction with NBS.[2] It can be removed by washing the reaction mixture with water, as succinimide is water-soluble.[2][3] The organic layer containing your product can then be separated, dried, and concentrated.

Q5: My final product is an oil or a solid with a low, broad melting point. What are the potential causes and solutions?

A5: An oily product or a solid with a broad melting point indicates the presence of impurities.[4]

  • Possible Causes: High concentrations of unreacted starting material, byproducts, or residual solvent can depress the melting point and prevent crystallization.

  • Solutions: Ensure all solvent has been removed under high vacuum. If the issue persists, purification by flash column chromatography is recommended to remove impurities, followed by recrystallization from an appropriate solvent system (e.g., n-heptane/ethyl acetate) to obtain a pure, crystalline solid.[2][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield Incomplete reaction.Monitor the reaction by TLC or ¹H NMR to ensure full consumption of the starting material. If necessary, increase the reaction time or add a small additional portion of the radical initiator (e.g., AIBN).[5]
Product loss during workup.Ensure the pH is controlled during aqueous washes to prevent hydrolysis of the ester or the benzyl bromide. Minimize the number of purification steps where possible.
Inefficient recrystallization.Use the minimum amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling. Cool the solution slowly and then in an ice bath to maximize crystal formation.[6][7]
Product is Impure After Recrystallization Inappropriate solvent choice.The chosen solvent may not provide a sufficient solubility difference between the product and impurities at high and low temperatures. Perform a solvent screen to find a more suitable system.[6]
Co-crystallization of impurities.If an impurity has a very similar structure, it may co-crystallize. In this scenario, flash column chromatography is a more effective purification method.[4]
Cooling the solution too quickly.Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Oily Product / Fails to Crystallize High concentration of impurities.The presence of significant amounts of unreacted starting materials or side-products can lower the melting point of the mixture, resulting in an oil.[4] Purify the material using flash column chromatography.
Residual solvent.Traces of the reaction or extraction solvent can prevent solidification. Dry the product thoroughly under high vacuum.[4]
"Oiling out" during recrystallization.The boiling point of the recrystallization solvent is higher than the melting point of the solute. Choose a lower-boiling solvent or a solvent mixture.[7]

Data Presentation

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3-methoxybenzoate and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Impurity Type
Methyl 2-(bromomethyl)-3-methoxybenzoate C₁₀H₁₁BrO₃259.10Product
Methyl 3-methoxy-2-methylbenzoateC₁₀H₁₂O₃180.20Starting Material[8]
Methyl 2-(dibromomethyl)-3-methoxybenzoateC₁₀H₁₀Br₂O₃337.99Byproduct
Methyl 3-bromo-2-(bromomethyl)benzoateC₉H₈Br₂O₂307.97Byproduct[9]
Methyl 2-(hydroxymethyl)-3-methoxybenzoateC₁₀H₁₂O₄196.20Degradation Product
SuccinimideC₄H₅NO₂99.09Byproduct (from NBS)

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Solvent Selection: A mixture of n-heptane and ethyl acetate is a good starting point.[2] The ideal solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude Methyl 2-(bromomethyl)-3-methoxybenzoate in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like dust or succinimide remnants) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot n-heptane to the solution until it becomes slightly turbid. Cover the flask and allow it to cool slowly to room temperature. The slow cooling process encourages the formation of pure crystals.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-heptane to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Use standard flash-grade silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better separation. Load the sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the percentage of ethyl acetate in the eluent to move the compounds down the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 2-(bromomethyl)-3-methoxybenzoate.

Visualizations

TroubleshootingWorkflow cluster_start cluster_analysis Analysis cluster_decision cluster_outcome cluster_purification Purification Strategy start Crude Product Obtained analysis Analyze by ¹H NMR / TLC / LC-MS start->analysis decision Is Product Pure? analysis->decision pure Pure Product (Proceed to next step) decision->pure Yes impure Impurities Detected decision->impure No identify Identify Impurity Type impure->identify recrystallize Recrystallization identify->recrystallize Starting Material or Minor Byproducts chromatography Column Chromatography identify->chromatography Multiple Impurities or Similar Polarity recrystallize->analysis Re-analyze chromatography->analysis Re-analyze

Caption: Troubleshooting workflow for impurity analysis and purification.

ChemicalStructures cluster_product Target Product cluster_impurities Common Impurities product Methyl 2-(bromomethyl)-3-methoxybenzoate starting_material Methyl 3-methoxy-2-methylbenzoate (Starting Material) dibromo Methyl 2-(dibromomethyl)-3-methoxybenzoate (Dibromo Byproduct) product->dibromo Over- Bromination hydrolysis Methyl 2-(hydroxymethyl)-3-methoxybenzoate (Hydrolysis Product) product->hydrolysis Exposure to Moisture starting_material->product Incomplete Bromination

Caption: Key chemical structures and their relationships.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 2-(bromomethyl)-3-methoxybenzoate?

A1: The most common and direct method is the free-radical bromination of the benzylic methyl group of Methyl 2-methyl-3-methoxybenzoate. This reaction is typically achieved using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions.[1][2][3]

Q2: What are the roles of the key reagents in this synthesis?

A2:

  • Methyl 2-methyl-3-methoxybenzoate: The starting material or substrate.

  • N-Bromosuccinimide (NBS): A source of bromine radicals that selectively brominates the benzylic position under radical conditions. Using NBS is often preferred over liquid bromine as it is a solid and allows for a low, constant concentration of Br₂ during the reaction.[4]

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide: These are thermal radical initiators. When heated, they decompose to form radicals, which initiate the chain reaction.[1][5]

  • UV Light: Can be used as a photochemical initiator to generate bromine radicals.[5]

  • Solvent: The choice of solvent is critical. Non-polar, inert solvents like carbon tetrachloride (CCl₄), chlorobenzene, or 1,2-dichlorobenzene are often used.[3][5][6] The use of CCl₄ is now restricted due to its toxicity.[1][6]

Q3: What are the most common side reactions and how can they be minimized?

A3: The primary side reactions include:

  • Di- or Tri-bromination: The formation of Methyl 2-(dibromomethyl)- or 2-(tribromomethyl)-3-methoxybenzoate. This can be minimized by using a controlled stoichiometry of the brominating agent (typically 1.0 to 1.2 equivalents of NBS).[5][7]

  • Ring Bromination: Electrophilic aromatic substitution on the benzene ring. This is generally minimized by ensuring the reaction proceeds via a radical pathway (using a radical initiator and avoiding Lewis acids) and using solvents with a low refractive index.[7]

  • Hydrolysis: If water is present, the benzyl bromide product can hydrolyze to the corresponding benzyl alcohol. Ensure anhydrous conditions are maintained throughout the reaction and workup.

Q4: How should I monitor the reaction's progress?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] A sample of the reaction mixture can be analyzed to observe the consumption of the starting material (Methyl 2-methyl-3-methoxybenzoate) and the formation of the desired product.

Q5: What safety precautions are necessary for this reaction?

A5:

  • Many solvents used in this reaction, such as carbon tetrachloride and chloroform, are toxic and carcinogenic. Always perform the reaction in a well-ventilated fume hood.[1]

  • N-bromosuccinimide is a lachrymator and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible CauseSuggested Solution
Inactive Radical Initiator Use a fresh batch of AIBN or another initiator. AIBN can decompose over time. Ensure the reaction temperature is sufficient to cause homolysis of the initiator (typically >70 °C for AIBN).
Insufficient Temperature or Reaction Time Increase the reaction temperature to ensure efficient initiation and propagation. If the reaction is sluggish at reflux, consider a higher-boiling solvent. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.[2]
Poor Quality Reagents Ensure the starting material is pure and the brominating agent (NBS) has not decomposed. Recrystallize NBS from water if necessary.
Problem 2: Formation of Multiple Brominated Products
Possible CauseSuggested Solution
Excess Brominating Agent Carefully control the stoichiometry. Use 1.0 to 1.2 molar equivalents of NBS relative to the starting material.[3][5] Adding the NBS portion-wise can sometimes help maintain a low concentration and improve selectivity.
High Reaction Temperature or Prolonged Time Over-reaction can lead to multiple brominations. Monitor the reaction closely and stop it once the mono-brominated product is maximized.
Problem 3: Significant Ring Bromination Byproduct
Possible CauseSuggested Solution
Non-Radical Conditions Ensure a radical initiator is present and active. Avoid exposure to Lewis acids, which can catalyze electrophilic aromatic substitution.
Inappropriate Solvent The choice of solvent can influence selectivity. Solvents like benzene can sometimes participate in side reactions.[7] Stick to established inert solvents like chlorobenzene or acetonitrile.[2][5]
Problem 4: Difficulty Removing Succinimide During Workup
Possible CauseSuggested Solution
Succinimide Precipitation Succinimide is a byproduct when using NBS. After the reaction, cool the mixture to room temperature or below to allow the succinimide to precipitate. It can then be removed by filtration.[5]
Succinimide Solubility If filtration is incomplete, the succinimide can be removed by washing the organic layer with water during the extraction phase of the workup.[3][5]

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes various reported conditions for the benzylic bromination of substituted toluenes, which are applicable to the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

Starting MaterialBrominating Agent (eq.)Initiator (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 2-methyl-3-nitrobenzoateNBS (1.2)AIBN (0.1)CCl₄RefluxOvernight-[3]
Methyl 3-methoxy-4-methylbenzoateNBS (1.05)UV LightEthyl Acetate0-5495[5]
Methyl 2-methyl-3-nitrobenzoateNBS (1.2)AIBN (0.1)Acetonitrile55-6012-[2]
Methoxyimino-o-tolyl-acetic acid methyl esterNBS (2.0)AIBN (0.04)1,2-Dichlorobenzene80892[6]
Methyl 3-methoxy-2-methylbenzoateNBS (1.1-2.2)AIBN (0.02-0.04)CHCl₃ or CCl₄Reflux2-22-[1]
Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on common literature methods.[1][3]

  • Reaction Setup: To a solution of Methyl 2-methyl-3-methoxybenzoate (1.0 eq.) in an appropriate anhydrous solvent (e.g., chlorobenzene, 10-15 mL per gram of starting material), add N-bromosuccinimide (1.1 eq.) and AIBN (0.02-0.10 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-130 °C depending on the solvent) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2 to 22 hours.[1]

  • Workup (Filtration): Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold solvent.

  • Workup (Extraction): Combine the filtrate and washes. If necessary, dilute with an organic solvent like dichloromethane and wash sequentially with water and brine to remove any remaining succinimide.[3][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an n-heptane/ethyl acetate mixture) or column chromatography on silica gel.[5][8]

Visualizations

G General Experimental Workflow A 1. Reaction Setup - Dissolve starting material in solvent - Add NBS and AIBN B 2. Heating & Reflux - Heat under inert atmosphere - Monitor by TLC/HPLC A->B C 3. Cooldown & Filtration - Cool to room temperature - Filter precipitated succinimide B->C D 4. Aqueous Workup - Wash organic phase with water & brine C->D E 5. Drying & Concentration - Dry with Na2SO4 - Evaporate solvent D->E F 6. Purification - Recrystallization or - Column Chromatography E->F G Pure Product F->G

Caption: General workflow for the synthesis and purification of Methyl 2-(bromomethyl)-3-methoxybenzoate.

G Troubleshooting Logic Diagram Start Analyze Crude Reaction Mixture Q1 Low Conversion? Start->Q1 A1_1 Check Initiator Activity & Amount Q1->A1_1 Yes Q2 Multiple Spots on TLC? (Over-bromination) Q1->Q2 No A1_2 Increase Temperature / Time A1_1->A1_2 A2_1 Reduce NBS Equivalents (to ~1.1 eq) Q2->A2_1 Yes Q3 Ring-Brominated Isomers? Q2->Q3 No A2_2 Reduce Reaction Time A2_1->A2_2 A3_1 Ensure Radical Conditions (Initiator!) Q3->A3_1 Yes Success Proceed to Purification Q3->Success No A3_2 Confirm Solvent is Inert A3_1->A3_2

Caption: A decision-making diagram for troubleshooting common issues during the synthesis.

References

stability of Methyl 2-(bromomethyl)-3-methoxybenzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-(bromomethyl)-3-methoxybenzoate

This technical support guide provides detailed information on the stability, handling, and troubleshooting for experiments involving Methyl 2-(bromomethyl)-3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-(bromomethyl)-3-methoxybenzoate and what are its primary applications?

Methyl 2-(bromomethyl)-3-methoxybenzoate is a substituted aromatic compound containing a reactive benzylic bromide and a methyl ester. Its bifunctional nature makes it a valuable intermediate in organic synthesis. The benzylic bromide is a potent electrophile for introducing the 2-carbomethoxy-6-methoxybenzyl group via nucleophilic substitution.[1] It is commonly used in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

Q2: What are the main stability concerns with this reagent?

The primary stability concerns stem from its two reactive functional groups:

  • Benzylic Bromide: This group is highly susceptible to nucleophilic substitution and elimination reactions.[1] It is also sensitive to moisture, which can cause hydrolysis to the corresponding benzyl alcohol. Like many benzylic halides, it can be sensitive to light and heat, which can promote decomposition.

  • Methyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions.[2][3][4] This is particularly relevant during aqueous workups or if the reaction is run in protic solvents or with acidic/basic reagents for extended periods.

Q3: How should I properly store this compound?

To ensure maximum stability and shelf-life, Methyl 2-(bromomethyl)-3-methoxybenzoate should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] It should be kept in a tightly sealed container in a dry, dark, and well-ventilated place to protect it from moisture, light, and heat.

Q4: Is this compound hazardous?

Yes. Benzylic bromides are lachrymators (tear-producing) and skin irritants. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Troubleshooting Guides

This section addresses common problems encountered during reactions using Methyl 2-(bromomethyl)-3-methoxybenzoate.

Issue 1: Low or no yield of the desired product.

  • Question: My reaction yield is consistently low, and I recover mostly starting material or unidentifiable side products. What could be the cause?

  • Answer:

    • Reagent Degradation: The most common cause is the degradation of the benzylic bromide. Before starting your reaction, check the purity of the reagent by ¹H NMR or LC-MS. A fresh bottle or a recently purified batch is recommended.

    • Reaction Conditions: The stability of the benzylic bromide is highly dependent on the reaction conditions. Strong bases, protic solvents, and elevated temperatures can cause rapid decomposition or side reactions.

    • Moisture: Trace amounts of water can hydrolyze the benzylic bromide to the unreactive benzyl alcohol. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

    • Nucleophile Reactivity: Your nucleophile may not be strong enough, or it may be sterically hindered. Consider using a stronger base to deprotonate your nucleophile or switching to a more reactive salt form.

Issue 2: The reaction mixture turns dark brown or black.

  • Question: Soon after adding my reagents, the reaction mixture turned dark. Is this normal?

  • Answer: No, a dark coloration often indicates decomposition. Benzylic halides can undergo elimination or polymerization reactions, especially in the presence of heat, light, or certain bases, leading to the formation of colored byproducts. To mitigate this, try running the reaction at a lower temperature and protecting it from light by wrapping the flask in aluminum foil.

Issue 3: Formation of Methyl 3-methoxy-2-methylbenzoate (starting material for synthesis of the reagent).

  • Question: My mass spectrometry analysis shows a significant peak corresponding to the debrominated starting material. How is this happening?

  • Answer: This is likely due to a reductive debromination pathway. Certain reagents, particularly some bases or additives, can facilitate the reduction of the C-Br bond. Alternatively, if your reaction involves radical intermediates, a hydrogen atom abstraction could be occurring. Review all reagents for potential reductants.

Issue 4: Formation of Methyl 2-hydroxy-3-methoxybenzoate or its corresponding acid.

  • Question: I am seeing byproducts that appear to have the bromide replaced with an -OH group or the ester hydrolyzed. Why?

  • Answer: This indicates hydrolysis.

    • Benzylic Alcohol Formation: The presence of water, either from wet solvents, reagents, or the atmosphere, will hydrolyze the reactive benzylic bromide.

    • Ester Hydrolysis: If your reaction conditions are strongly acidic or basic, or if the aqueous workup is prolonged, the methyl ester can be cleaved to the carboxylic acid.[2][3]

Troubleshooting Decision Workflow

This diagram outlines a logical approach to troubleshooting failed or low-yielding reactions.

G start_node Low / No Yield decision_node1 Is Reagent Pure by NMR/LCMS? start_node->decision_node1 Check Purity decision_node decision_node action_node action_node outcome_node outcome_node fail_node Consult further literature on specific reaction type decision_node2 Was Reaction Mixture Darkly Colored? decision_node1->decision_node2 Yes action_node1 Purify reagent by recrystallization or chromatography decision_node1->action_node1 No action_node2 Decomposition likely. Lower temp, protect from light. decision_node2->action_node2 Yes decision_node3 Was an Aqueous Workup Used? decision_node2->decision_node3 No outcome_node1 Retry Reaction action_node1->outcome_node1 action_node2->outcome_node1 decision_node3->fail_node No action_node3 Hydrolysis possible. Minimize workup time, use anhydrous conditions. decision_node3->action_node3 Yes action_node3->outcome_node1

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols & Data

Protocol: Quality Check of Methyl 2-(bromomethyl)-3-methoxybenzoate via ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Look for a sharp singlet corresponding to the benzylic protons (-CH₂Br) typically around δ 4.5-4.8 ppm.

    • Check for the absence of a significant peak around δ 4.7-4.9 ppm that would correspond to the benzyl alcohol (-CH₂OH) hydrolysis product.

    • The presence of broad peaks or a complex baseline may indicate polymerization or degradation.

Data Tables

The following tables provide generalized stability data based on the known reactivity of benzylic bromides and methyl esters. This data is for illustrative purposes.

Table 1: Compatibility with Common Bases

BaseTypeCompatibilityNotes
K₂CO₃, Cs₂CO₃Weak, non-nucleophilicGood Recommended for SN2 reactions with mild nucleophiles.
Triethylamine (Et₃N)Amine BaseModerate Can act as a nucleophile. Risk of forming a quaternary ammonium salt.
DBU, DBNStrong, non-nucleophilicPoor to Moderate High risk of promoting E2 elimination to form the corresponding alkene.
NaH, KHStrong, non-nucleophilicGood Use with caution at low temperatures to deprotonate nucleophiles.
NaOH, KOH, LiOHStrong, nucleophilicPoor Will rapidly hydrolyze both the benzylic bromide and the methyl ester.[4]
NaOMe, NaOEtStrong, nucleophilicPoor Will lead to substitution (ether formation) and/or ester hydrolysis.

Table 2: Stability in Common Solvents at Room Temperature (20°C)

SolventTypeStability (24h)Notes
Dichloromethane (DCM)Aprotic, non-polarExcellent Good choice for many reactions.
Tetrahydrofuran (THF)Aprotic, polarGood Ensure it is anhydrous. Peroxides can initiate radical reactions.
Acetonitrile (MeCN)Aprotic, polarGood Suitable for many SN2 reactions.
N,N-Dimethylformamide (DMF)Aprotic, polarModerate Can promote SN1 pathways and decomposition, especially with heat.
Methanol (MeOH), Ethanol (EtOH)ProticPoor Will act as a nucleophile, leading to solvolysis (ether formation).
WaterProticVery Poor Rapidly hydrolyzes the benzylic bromide.[7]
Illustrative Reaction Workflow

The diagram below shows a typical workflow for a nucleophilic substitution (alkylation) reaction, highlighting critical stability checkpoints.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_node prep_node reaction_node reaction_node critical_node critical_node workup_node workup_node prep1 Dry Glassware (Oven/Flame) prep2 Add Nucleophile (Nu-H) & Anhydrous Solvent prep1->prep2 prep3 Inert Atmosphere (N2 or Ar) prep2->prep3 react1 Cool to 0 °C prep3->react1 react2 Add Base (e.g., NaH) Slowly react1->react2 react3 Add Reagent Solution Dropwise at 0 °C react2->react3 crit1 Monitor for Color Change react3->crit1 react4 Allow to Warm to RT Stir for 2-12h crit1->react4 workup1 Quench Reaction (e.g., sat. NH4Cl) react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with Brine, Dry (Na2SO4) workup2->workup3 workup4 Purify via Chromatography workup3->workup4

References

Technical Support Center: Reactions Involving Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common problems encountered in reactions involving benzyl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Section 1: Stability, Storage, and Handling

Q1: My benzyl bromide has turned yellow/brown. Is it still usable?

A1: The discoloration of benzyl bromide often indicates the formation of bromine or polymeric byproducts due to exposure to light, air, or moisture. While it may still be usable for some applications, the impurities can lead to lower yields and side reactions. For best results, it is recommended to purify the benzyl bromide by distillation under reduced pressure before use. To prevent degradation, store benzyl bromide in a dark, dry, and cool place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Q2: I opened a bottle of benzyl bromide and experienced eye and respiratory irritation. Why is this, and what precautions should I take?

A2: Benzyl bromide is a potent lachrymator, meaning it is a tear-inducing agent.[3] It is also a strong irritant to the skin and mucous membranes. Exposure can cause intense pain and irritation to the eyes, nose, and throat.[3] Always handle benzyl bromide in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (e.g., nitrile), and a lab coat. Ensure an eyewash station and safety shower are readily accessible.

Q3: My sealed bottle of benzyl bromide seems to be under pressure. What should I do?

A3: Gradual decomposition of benzyl bromide, especially in the presence of moisture, can produce hydrogen bromide (HBr) gas, leading to a pressure buildup in a sealed container. This can be hazardous and may lead to an explosion.[2] If you suspect pressure buildup, cool the bottle in an ice bath and then very carefully and slowly vent the cap behind a blast shield in a fume hood.

Section 2: Reaction Troubleshooting - Williamson Ether Synthesis

Q4: My Williamson ether synthesis using benzyl bromide is giving a low yield of the desired ether. What are the common causes?

A4: Low yields in this reaction can be due to several factors:

  • Incomplete Deprotonation of the Alcohol: The alkoxide must be fully formed for the reaction to proceed efficiently. If using a weak base or insufficient base, the unreacted alcohol will remain. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[4]

  • Moisture in the Reaction: Water will react with the strong base and can also hydrolyze the benzyl bromide to benzyl alcohol, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Steric Hindrance: While benzyl bromide is a primary halide and ideal for SN2 reactions, if the alcohol is sterically hindered (secondary or tertiary), the reaction rate will be significantly slower, and elimination reactions may start to compete.[5][6]

  • Inappropriate Solvent: Polar aprotic solvents like DMF or DMSO are often effective as they solvate the cation of the base, leaving a more nucleophilic "naked" alkoxide.[7]

Q5: I am observing side products in my Williamson ether synthesis. What are they and how can I avoid them?

A5: The most common side product is benzyl alcohol, resulting from the hydrolysis of benzyl bromide by trace amounts of water.[2] Another possibility, especially with hindered alkoxides, is an elimination reaction, although this is less common with benzyl bromide itself. To minimize side products, ensure strictly anhydrous conditions and choose a base and solvent system that favors the SN2 pathway.

Section 3: Reaction Troubleshooting - Grignard Reagent Formation

Q6: My Grignard reaction with benzyl bromide is not initiating. What can I do?

A6: Initiation of Grignard reactions can be challenging. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: This is the most critical factor. Any trace of water will quench the Grignard reagent as it forms. Use oven-dried glassware, anhydrous ether or THF, and freshly crushed magnesium turnings.[8][9]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by gently crushing the turnings in a mortar and pestle before the reaction.[9] Chemical activation can be achieved by adding a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[9]

  • Apply Gentle Heating: A small amount of heat from a heat gun can sometimes initiate the reaction. Be prepared to cool the reaction with an ice bath, as the formation of benzylmagnesium bromide is exothermic.

  • Sonication: Using an ultrasonic bath can help to break up the magnesium oxide layer and promote initiation.

Q7: My Grignard reaction is forming a white solid and giving a low yield of the desired product. What is happening?

A7: A major side reaction in the formation of benzylmagnesium bromide is Wurtz-type homocoupling, which produces 1,2-diphenylethane.[10][11] This coupling product can precipitate from the reaction mixture. This side reaction is particularly prevalent with the highly reactive benzyl bromide. To minimize this:

  • Use a less reactive benzyl halide, such as benzyl chloride, if your downstream chemistry allows.

  • Maintain a dilute concentration of benzyl bromide by adding it slowly to the magnesium suspension.

  • Keep the reaction temperature low.

Q8: I am trying to form a Grignard reagent from a substituted benzyl bromide (e.g., nitro- or methoxy-substituted), and it's not working. Why?

A8: Functional groups on the benzyl bromide can interfere with Grignard reagent formation.

  • Electron-withdrawing groups like nitro groups are incompatible as they will react with the Grignard reagent.[12][13]

  • Electron-donating groups like methoxy groups can sometimes hinder the reaction, possibly by coordinating to the magnesium surface and poisoning it.

Quantitative Data Summary

Table 1: Solvent Effects on Benzyl Bromide Grignard Reaction with 2-Butanone

SolventProduct to Wurtz Byproduct Ratio
Diethyl Ether (Et₂O)90 : 10
Tetrahydrofuran (THF)30 : 70
2-Methyltetrahydrofuran (2-MeTHF)90 : 10

Data adapted from a study on the systematic screening of solvents in Grignard reactions. The ratio represents the desired Grignard addition product versus the 1,2-diphenylethane byproduct.[14]

Table 2: Effect of Base and Solvent on Williamson Ether Synthesis of Benzyl Ethyl Ether

BaseSolventYield (%)
K₃PO₄DMSO69
Na₂CO₃DMSO68
K₂CO₃DMSO91
(NH₄)₂CO₃DMSO64
K₂CO₃Toluene62
K₂CO₃Acetonitrile64
K₂CO₃1,4-Dioxane41

Data adapted from a study on a mild and efficient procedure for the synthesis of ethers. Reactions were carried out at 50°C.[7]

Experimental Protocols

Key Experiment 1: Williamson Ether Synthesis of Benzyl Propyl Ether

This protocol describes the benzylation of 1-propanol using benzyl bromide and potassium carbonate in DMSO.

Materials:

  • 1-Propanol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 equivalents).

  • Under a nitrogen atmosphere, add anhydrous DMSO (40 mL) followed by 1-propanol (1.0 equivalent).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Formation of Benzylmagnesium Bromide

This protocol outlines the preparation of a Grignard reagent from benzyl bromide. Strict anhydrous conditions are essential.

Materials:

  • Magnesium turnings

  • Benzyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (one small crystal)

Procedure:

  • Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add one small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether (approximately 0.5 M concentration).

  • Add a small portion (~10%) of the benzyl bromide solution to the magnesium turnings.

  • Observe the reaction mixture for signs of initiation: disappearance of the iodine color, gentle bubbling on the magnesium surface, and the appearance of a cloudy/gray solution.[9] Gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated and is self-sustaining (refluxing), begin the dropwise addition of the remaining benzyl bromide solution at a rate that maintains a gentle reflux. Use an ice bath to control the reaction rate if it becomes too vigorous.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting dark brown/gray solution of benzylmagnesium bromide is now ready for use in subsequent steps.

Visualizations

Hydrolysis_Pathway cluster_legend Legend BnBr Benzyl Bromide TS Transition State BnBr->TS Sₙ1 or Sₙ2 H2O Water (H₂O) H2O->TS BnOH Benzyl Alcohol TS->BnOH HBr Hydrogen Bromide (HBr) TS->HBr Reactant Reactant Product Product Reagent/Byproduct Reagent/Byproduct Transition State Transition State

Caption: Hydrolysis of benzyl bromide to benzyl alcohol.

Grignard_Side_Reaction cluster_desired Desired Pathway: Grignard Formation cluster_side Side Reaction: Wurtz Coupling BnBr1 Benzyl Bromide BnMgBr Benzylmagnesium Bromide (Grignard Reagent) BnBr1->BnMgBr + Mg / Ether Mg Mg BnMgBr2 Benzylmagnesium Bromide Wurtz 1,2-Diphenylethane (Wurtz Product) BnMgBr2->Wurtz + Benzyl Bromide BnBr2 Benzyl Bromide

Caption: Competing pathways in Grignard reagent synthesis.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Attack ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) ROH->Alkoxide + NaH Base Base (e.g., NaH) H2 H₂ gas Alkoxide->H2 Alkoxide2 Alkoxide (R-O⁻) Ether Benzyl Ether (R-O-Bn) Alkoxide2->Ether Sₙ2 BnBr Benzyl Bromide BnBr->Ether NaBr NaBr Ether->NaBr

Caption: Workflow for the Williamson ether synthesis.

References

preventing decomposition of Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of Methyl 2-(bromomethyl)-3-methoxybenzoate (CAS: 71887-28-0). The following troubleshooting guides and FAQs address common issues encountered during storage, handling, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-(bromomethyl)-3-methoxybenzoate and what are its primary uses?

Methyl 2-(bromomethyl)-3-methoxybenzoate is an organic ester derivative used as a synthesis intermediate in the production of more complex organic molecules and pharmaceuticals.[1][2] It is a white to off-white solid at room temperature.[3] Its structure contains a reactive benzylic bromide, making it a versatile building block but also susceptible to degradation.[1]

Q2: What are the primary causes of decomposition for this compound?

The main decomposition pathways for Methyl 2-(bromomethyl)-3-methoxybenzoate, a reactive benzylic bromide, are:

  • Hydrolysis: Reaction with water or moisture, leading to the formation of the corresponding benzyl alcohol (Methyl 2-(hydroxymethyl)-3-methoxybenzoate) and hydrobromic acid. Benzylic halides are known to undergo hydrolysis.[4][5]

  • Photodecomposition: Exposure to light, particularly UV light, can cause cleavage of the carbon-bromine bond, often through radical mechanisms.[6][7] Similar compounds are noted to be light-sensitive.[8]

  • Thermal Degradation: Elevated temperatures can promote decomposition. While the compound has a melting point of 112-114 °C, prolonged exposure to even moderate heat can accelerate degradation.[3]

  • Reaction with Nucleophiles/Bases: The benzylic bromide is highly susceptible to nucleophilic substitution. Contact with bases can lead to elimination or substitution reactions.[9]

Q3: What are the ideal storage conditions to ensure stability?

To maximize shelf-life and prevent degradation, the compound should be stored under the conditions outlined in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[3]Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Under an inert gas (Nitrogen or Argon)[3]Prevents oxidation and reaction with atmospheric moisture. The compound is considered air-sensitive.[8]
Light In a dark place, protected from light[8][10]Prevents photodecomposition.[6][11]
Container Tightly closed in a dry, well-ventilated place[12]Prevents ingress of moisture and atmospheric contaminants.

Troubleshooting Guide

This guide addresses specific issues that may indicate compound decomposition.

Problem 1: The compound, which should be a white solid, has developed a yellow or brownish tint. What happened?

A color change is a common visual indicator of decomposition. The discoloration is likely due to the formation of impurities from hydrolysis or photolysis. The generation of HBr via hydrolysis can further catalyze degradation, leading to complex, colored byproducts.

Problem 2: My NMR spectrum shows unexpected peaks. How can I identify the degradation products?

Unexpected peaks often correspond to decomposition products. The most common impurity is the hydrolysis product, Methyl 2-(hydroxymethyl)-3-methoxybenzoate.

  • Expected ¹H NMR Peaks (Product): For a similar compound, Methyl 4-(bromomethyl)-3-methoxybenzoate, the bromomethyl peak (-CH₂Br) appears around δ 4.45 ppm.[13]

  • Potential Impurity Peaks (Hydrolysis): The corresponding benzyl alcohol (-CH₂OH) would likely show a singlet peak shifted upfield from the bromomethyl signal, typically around δ 4.5-4.8 ppm, along with a broad singlet for the hydroxyl proton (-OH).

Problem 3: My reaction yield is consistently low when using this reagent. Could decomposition be the cause?

Yes. If the reagent has partially decomposed, its effective concentration is lower than expected, leading to reduced yields. Furthermore, the degradation products, such as HBr from hydrolysis, can interfere with the desired reaction pathway by altering the pH or reacting with other sensitive reagents. It is crucial to use a fresh or properly stored sample and to verify its purity before use.

Visualizing Decomposition & Troubleshooting

The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting decomposition issues.

DecompositionPathways Compound Methyl 2-(bromomethyl) -3-methoxybenzoate HydrolysisProd Hydrolysis Product (Benzyl Alcohol + HBr) Compound->HydrolysisProd Hydrolysis PhotoProd Radical Species & Photoproducts Compound->PhotoProd Photolysis ThermalProd Various Degradation Products Compound->ThermalProd Thermal Degradation SubstProd Substitution/Elimination Products Compound->SubstProd Nucleophilic Attack Moisture Moisture (H₂O) Moisture->HydrolysisProd Light Light (UV) Light->PhotoProd Heat Heat (Δ) Heat->ThermalProd Base Bases / Nucleophiles Base->SubstProd

Caption: Primary decomposition pathways for the title compound.

TroubleshootingWorkflow Start Decomposition Suspected (e.g., low yield, color change) CheckVisual Q: Is there visible discoloration or clumping? Start->CheckVisual CheckPurity Perform Purity Analysis (NMR, HPLC, TLC) CheckVisual->CheckPurity Yes CheckVisual->CheckPurity No (decomposition may still be present) PurityFail Impurity Detected CheckPurity->PurityFail FAIL PurityPass Compound is Pure CheckPurity->PurityPass PASS CheckStorage Review Storage Conditions: Temp? Inert Gas? Light? Moisture? StorageFail Improper Storage Identified CheckStorage->StorageFail StorageOK Storage is Correct CheckStorage->StorageOK PurityFail->CheckStorage ActionPurify Action: Purify compound if possible (e.g., recrystallization). Consider discarding. PurityFail->ActionPurify ActionInvestigate Conclusion: Reagent is stable. Investigate other experimental parameters (e.g., solvent, other reagents, protocol). PurityPass->ActionInvestigate ActionCorrectStorage Action: Correct storage conditions immediately. (See FAQ Q3) StorageFail->ActionCorrectStorage

Caption: Troubleshooting workflow for suspected compound decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method to check for the presence of the common hydrolysis impurity.

Objective: To determine the purity of Methyl 2-(bromomethyl)-3-methoxybenzoate and identify potential degradation products.

Materials:

  • Sample of Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks corresponding to the compound and any visible impurities.

    • Identify the characteristic bromomethyl singlet (-CH₂Br).

    • Look for a new singlet corresponding to the hydroxymethyl group (-CH₂OH) of the hydrolysis product.

    • Calculate the approximate molar ratio of impurity to the parent compound to assess the degree of decomposition.

Protocol 2: General Handling Procedure to Minimize Decomposition

This protocol outlines best practices for handling the solid reagent during an experiment.

Objective: To prevent moisture and light exposure while weighing and adding the reagent to a reaction.

Procedure:

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a positive pressure of an inert gas (e.g., Nitrogen or Argon).

  • Weighing: If a glove box is unavailable, quickly weigh the desired amount of the solid and immediately reseal the container. Minimize the time the container is open to the atmosphere.

  • Addition: Add the weighed solid to the reaction vessel, which has been previously dried and flushed with an inert gas.

  • Storage: Return the stock container to the recommended storage conditions (2-8°C, dark) immediately after use.[3]

References

troubleshooting guide for using Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the use of Methyl 2-(bromomethyl)-3-methoxybenzoate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Methyl 2-(bromomethyl)-3-methoxybenzoate?

A1: Key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 71887-28-0[1][2]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.1 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 112-114 °C[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Q2: What are the primary applications of Methyl 2-(bromomethyl)-3-methoxybenzoate?

A2: Methyl 2-(bromomethyl)-3-methoxybenzoate is a versatile reagent in organic synthesis, primarily used as an alkylating agent. Its benzylic bromide functionality makes it highly reactive towards nucleophiles. It is a key intermediate in the synthesis of various pharmaceutical compounds.

Q3: What safety precautions should be taken when handling this compound?

A3: Methyl 2-(bromomethyl)-3-methoxybenzoate is a hazardous chemical and should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, lab coat, and safety goggles. In case of contact, rinse the affected area immediately with plenty of water.

Q4: How should I store Methyl 2-(bromomethyl)-3-methoxybenzoate?

A4: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1] Moisture and light sensitivity should be considered for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving Methyl 2-(bromomethyl)-3-methoxybenzoate, particularly in alkylation reactions such as Williamson ether synthesis and N-alkylation.

Issue 1: Low or No Product Yield in Alkylation Reactions
Possible Cause Suggested Solution
Steric Hindrance: The methoxy group at the 3-position and the ester at the 2-position create significant steric hindrance around the bromomethyl group, slowing down the Sₙ2 reaction rate.[3][4]- Increase reaction temperature, but monitor for side reactions. - Use a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[3] - Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the reaction rate.[3]
Poor Nucleophilicity of the Substrate: The nucleophile may not be strong enough to displace the bromide from the sterically hindered benzylic position.- For alcohols (Williamson ether synthesis), ensure complete deprotonation to the more nucleophilic alkoxide using a strong base like sodium hydride (NaH).[3] - For amines (N-alkylation), a stronger, less-hindered base may be required to facilitate the reaction.
Degradation of the Reagent: Methyl 2-(bromomethyl)-3-methoxybenzoate can degrade over time, especially if not stored properly.- Use freshly acquired or properly stored reagent. - Check the purity of the starting material by NMR or LC-MS before use.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.- For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over protic solvents.[3]
Issue 2: Formation of Side Products
Possible Cause Suggested Solution
Elimination (E2) Reaction: The alkoxide (in Williamson ether synthesis) or other basic nucleophiles can act as a base, leading to the formation of an alkene side product, especially at higher temperatures.[5][6]- Use a less hindered base if possible. - Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[3]
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions, especially during workup.[7]- Use milder bases (e.g., K₂CO₃) when possible. - Perform the reaction under anhydrous conditions. - During workup, use a buffered aqueous solution or minimize contact time with strong acids or bases.
Di-alkylation (for N-alkylation): Primary amines can undergo a second alkylation to form a tertiary amine.- Use an excess of the primary amine relative to the alkylating agent. - Add the alkylating agent slowly to the reaction mixture.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Unreacted Starting Material: Due to steric hindrance, reactions may not go to completion.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Use column chromatography to separate the product from the unreacted starting material.
Side Products with Similar Polarity: The desired product and side products may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
Formation of Triphenylphosphine Oxide (in Mitsunobu reactions): If using alternative methods like the Mitsunobu reaction, removal of triphenylphosphine oxide can be difficult.- Purify the crude product by column chromatography.[3]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous DMF (0.1-0.2 M).

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add a solution of Methyl 2-(bromomethyl)-3-methoxybenzoate (1.05 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine
  • Preparation: To a stirred solution of the primary amine (1.0 eq.) in anhydrous acetonitrile (0.1-0.2 M) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: Add Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80°C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[8]

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. If DMF was used as the solvent, dilute with ethyl acetate and wash with water and brine to remove DMF. If acetonitrile was used, concentrate the mixture under reduced pressure.[8]

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve Nucleophile (Phenol/Amine) in Anhydrous Solvent start->reagents base Add Base (e.g., NaH, K2CO3) reagents->base alkylation Add Methyl 2-(bromomethyl) -3-methoxybenzoate base->alkylation heating Heat and Stir (Monitor by TLC/LC-MS) alkylation->heating quench Quench Reaction heating->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification end Final Product purification->end troubleshooting_logic start Low/No Product Yield? steric_hindrance Steric Hindrance? start->steric_hindrance Yes side_products Side Products Formed? start->side_products No poor_nucleophile Poor Nucleophile? steric_hindrance->poor_nucleophile No solution_steric Increase Temp Use Polar Aprotic Solvent Use Phase-Transfer Catalyst steric_hindrance->solution_steric Yes reagent_degraded Reagent Degraded? poor_nucleophile->reagent_degraded No solution_nucleophile Use Stronger Base (e.g., NaH for Alcohols) poor_nucleophile->solution_nucleophile Yes solution_reagent Use Fresh Reagent Check Purity reagent_degraded->solution_reagent Yes elimination Elimination (E2)? side_products->elimination Yes hydrolysis Ester Hydrolysis? elimination->hydrolysis No solution_elimination Lower Reaction Temp Use Milder Base elimination->solution_elimination Yes solution_hydrolysis Anhydrous Conditions Mild Workup hydrolysis->solution_hydrolysis Yes

References

Technical Support Center: Analysis of Byproducts in Methyl 2-(bromomethyl)-3-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate. The information is designed to help identify and mitigate the formation of common byproducts during this benzylic bromination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Methyl 2-(bromomethyl)-3-methoxybenzoate?

A1: The most common method is the Wohl-Ziegler reaction, a free-radical bromination of the benzylic methyl group of Methyl 2-methyl-3-methoxybenzoate. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, in a suitable solvent like carbon tetrachloride or chloroform.[1]

Q2: What are the most common byproducts I should expect in this reaction?

A2: The primary byproducts include the unreacted starting material (Methyl 2-methyl-3-methoxybenzoate), the dibrominated product (Methyl 2-(dibromomethyl)-3-methoxybenzoate), and potentially isomers from bromination on the aromatic ring. Succinimide is also a significant byproduct when NBS is used, but it is typically removed during workup by filtration.

Q3: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A3: NBS is favored because it provides a low, constant concentration of bromine during the reaction.[2] This minimizes competitive electrophilic addition of bromine to the aromatic ring, a common side reaction when using a high concentration of Br₂.[3]

Q4: How can I detect the presence of the dibrominated byproduct?

A4: The dibrominated byproduct, Methyl 2-(dibromomethyl)-3-methoxybenzoate, can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the dibrominated compound will exhibit a characteristic singlet for the -CHBr₂ proton at a different chemical shift compared to the -CH₂Br protons of the desired product.

Q5: Is ring bromination a significant concern with this substrate?

A5: While benzylic bromination is the favored pathway under radical conditions, ring bromination can occur, especially if the reaction conditions are not optimal. The methoxy and methyl ester groups on the aromatic ring are activating and directing, which could lead to electrophilic substitution if free bromine concentration becomes too high.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired monobrominated product. Incomplete reaction.- Increase reaction time. - Ensure the radical initiator is active and used in the correct amount. - Monitor the reaction progress using TLC or GC-MS.
Formation of significant amounts of dibrominated byproduct.- Use a precise 1:1 stoichiometry of the starting material to NBS. - Avoid prolonged reaction times after the starting material is consumed.
Degradation of the product.- The product is a benzylic bromide and can be susceptible to nucleophilic substitution. Ensure workup conditions are not overly basic or nucleophilic.
Presence of a significant amount of dibrominated byproduct. Excess of NBS used.- Carefully control the stoichiometry of NBS. Use no more than 1.1 equivalents.
High reaction temperature or prolonged reaction time.- Reduce the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Detection of ring-brominated isomers. High concentration of molecular bromine.- Use NBS to maintain a low concentration of Br₂. - Ensure the reaction is performed in the dark if using a chemical initiator to avoid photo-induced Br₂ formation.
Presence of acidic impurities.- Use purified reagents and solvents. Some acidic conditions can promote electrophilic aromatic substitution.
Large amount of unreacted starting material. Inactive radical initiator.- Use a fresh batch of AIBN or another suitable initiator. - If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
Insufficient amount of NBS.- Check the stoichiometry and purity of the NBS.
Low reaction temperature.- Ensure the reaction is heated to a temperature sufficient for the decomposition of the radical initiator (typically around 80°C for AIBN).

Byproduct Analysis Data

The following table summarizes the expected byproducts and their typical analytical signatures. The relative amounts are illustrative and can vary significantly based on reaction conditions.

Compound Structure Molecular Weight ( g/mol ) Typical ¹H NMR Chemical Shift (CDCl₃, ppm) Expected GC-MS Retention Time Illustrative Relative Amount (%)
Methyl 2-methyl-3-methoxybenzoate (Starting Material)180.19~2.3 (s, 3H, Ar-CH₃), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃)Shorter5-15
Methyl 2-(bromomethyl)-3-methoxybenzoate (Product) 259.10 ~4.5 (s, 2H, CH₂Br), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃) Intermediate 70-90
Methyl 2-(dibromomethyl)-3-methoxybenzoate (Dibromo Byproduct)338.01~6.8 (s, 1H, CHBr₂), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃)Longer5-10
Ring Brominated Isomer (Example: Methyl 2-(bromomethyl)-4-bromo-3-methoxybenzoate)338.01~4.5 (s, 2H, CH₂Br), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃), Aromatic signals will differ.Varies<5

Experimental Protocols

Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-methoxybenzoate (1.0 eq.) in chloroform (CHCl₃) or carbon tetrachloride (CCl₄) (2-5 mL per mmol of substrate).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 2,2'-Azobis(2-methylpropionitrile) (AIBN, 0.02-0.04 eq.).

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent) for 2-22 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-400 amu.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra. Quantify the relative amounts by peak area integration.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM Methyl 2-methyl-3-methoxybenzoate P Methyl 2-(bromomethyl)-3-methoxybenzoate SM->P NBS, AIBN (Desired Reaction) RB Ring Brominated Byproduct SM->RB High [Br2] DB Methyl 2-(dibromomethyl)-3-methoxybenzoate P->DB Excess NBS Troubleshooting_Workflow start Analyze Crude Product (GC-MS, NMR) low_yield Low Yield of Product? start->low_yield high_sm High Starting Material? low_yield->high_sm Yes optimize Purify and Optimize low_yield->optimize No high_db High Dibromo Byproduct? high_sm->high_db No check_initiator Check Initiator Activity Increase Reaction Time high_sm->check_initiator Yes check_nbs Check NBS Stoichiometry (Use 1.0-1.1 eq.) high_db->check_nbs Yes high_db->optimize No check_initiator->optimize check_nbs->optimize

References

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 2-(bromomethyl)-3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and characterization of Methyl 2-(bromomethyl)-3-methoxybenzoate and its derivatives. These compounds are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. This document presents a comparative analysis of different synthetic approaches and detailed characterization data to aid in the selection of appropriate synthetic routes and to facilitate the identification and quality control of these compounds.

I. Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate and Its Derivatives

The primary synthetic route to Methyl 2-(bromomethyl)-3-methoxybenzoate and its derivatives involves the radical bromination of the corresponding methyl 2-methyl-3-substituted-benzoate precursor. The most common method employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).[1]

An alternative brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), offers a cost-effective option with similar reactivity to NBS.[2] The reaction proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of the N-Br bond, followed by abstraction of a benzylic hydrogen and subsequent reaction with a bromine source.[2][3] Lewis acids, such as zirconium(IV) chloride, can be used to catalyze the benzylic bromination with DBDMH, often leading to high yields under mild conditions.[4]

The general synthetic workflow is depicted below:

SynthesisWorkflow StartingMaterial Methyl 2-methyl-3-substituted-benzoate Intermediate Benzylic Radical Intermediate StartingMaterial->Intermediate H abstraction Product Methyl 2-(bromomethyl)-3-substituted-benzoate Intermediate->Product Bromination Reagents Brominating Agent (NBS or DBDMH) Radical Initiator (AIBN) or Light Solvent (e.g., CCl₄) Reagents->Intermediate

Caption: General workflow for the synthesis of Methyl 2-(bromomethyl)-3-substituted-benzoates.

II. Comparative Data of Synthetic Methods

The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the desired product. Below is a comparison of different methods for the synthesis of related bromomethylbenzoate derivatives.

Starting MaterialBrominating AgentInitiator/CatalystSolventReaction TimeYield (%)Reference
Methyl 3-methoxy-2-methylbenzoateNBSAIBNCCl₄ or CHCl₃2-22 hNot specified[1]
Methyl 4-bromo-2-methylbenzoateNBSDibenzoyl peroxideCCl₄2 h97[5]
Toluene DerivativesDBDMHZirconium(IV) chlorideNot specifiedNot specifiedHigh[4]

III. Characterization Data of Methyl 2-(bromomethyl)-3-methoxybenzoate and Its Derivatives

Accurate characterization of the synthesized compounds is crucial for their use in further synthetic steps. This section provides a compilation of available and predicted spectroscopic and physical data for Methyl 2-(bromomethyl)-3-methoxybenzoate and some of its derivatives.

Table 1: Physical and Spectroscopic Data of Methyl 2-(bromomethyl)-3-substituted-benzoates

Substituent (at C3)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)
-OCH₃C₁₀H₁₁BrO₃259.10Not availablePredicted: Aromatic H: 7.0-7.5, -CH₂Br: ~4.5, -OCH₃: ~3.9, -COOCH₃: ~3.9Predicted: C=O: ~166, Aromatic C: 115-160, -OCH₃: ~56, -COOCH₃: ~52, -CH₂Br: ~30
-NO₂C₉H₈BrNO₄274.0772-74Aromatic H: 7.7-8.2, -CH₂Br: 5.03, -COOCH₃: 3.92Not available
-ClC₉H₈BrClO₂263.52Not availableNot availableNot available
-HC₉H₉BrO₂229.0730-35Aromatic H: 7.3-8.0, -CH₂Br: ~4.9, -COOCH₃: ~3.9Not available

*Predicted data is based on analogous compounds and general spectroscopic principles.

IV. Experimental Protocols

General Procedure for the Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate[1]

To a solution of Methyl 3-methoxy-2-methylbenzoate in carbon tetrachloride or chloroform, N-bromosuccinimide (1.1-2.2 equivalents) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (0.02-0.04 equivalents) are added. The reaction mixture is heated to reflux for 2 to 22 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Safety Precaution: Carbon tetrachloride and chloroform are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often using electron ionization (EI) or electrospray ionization (ESI) techniques.

V. Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing a synthesized Methyl 2-(bromomethyl)-3-methoxybenzoate derivative, from initial synthesis to final structure confirmation.

CharacterizationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Benzylic Bromination Purification Recrystallization or Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure MP->Structure

Caption: Logical workflow for the synthesis and characterization of a target compound.

References

comparing reactivity of Methyl 2-(bromomethyl)-3-methoxybenzoate with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Methyl 2-(bromomethyl)-3-methoxybenzoate with a range of alternative reagents. The information presented herein is supported by experimental data from the literature to facilitate informed decisions in synthetic chemistry and drug development projects.

Introduction to Reactivity

Methyl 2-(bromomethyl)-3-methoxybenzoate is a substituted benzyl bromide, a class of organic compounds known for their utility as versatile synthetic intermediates. The reactivity of the benzylic bromide is significantly enhanced compared to simple alkyl halides due to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions. The presence of a methoxy group at the 3-position and a methyl ester at the 2-position on the benzene ring introduces specific electronic and steric factors that modulate this inherent reactivity. This guide will explore these effects by comparing its performance against other substituted benzyl bromides in reactions with various nucleophiles.

Comparative Reactivity with Nucleophiles

The primary mode of reaction for Methyl 2-(bromomethyl)-3-methoxybenzoate is nucleophilic substitution at the benzylic carbon. The rate and outcome of these reactions are influenced by the nature of the nucleophile and the substitution pattern on the aromatic ring.

Theoretical Framework

The substituents on the benzene ring of Methyl 2-(bromomethyl)-3-methoxybenzoate play a crucial role in its reactivity. The methoxy group (-OCH₃) at the 3-position is an electron-donating group through resonance, which can stabilize a developing positive charge on the benzylic carbon in an SN1-type mechanism. Conversely, the methyl ester group (-COOCH₃) at the 2-position is an electron-withdrawing group via induction and resonance, which tends to destabilize a carbocation intermediate, potentially favoring an SN2 pathway. The interplay of these opposing electronic effects, along with the steric hindrance provided by the ortho-ester group, dictates the overall reactivity.

Quantitative Data Comparison

While specific kinetic data for Methyl 2-(bromomethyl)-3-methoxybenzoate is limited in the available literature, we can infer its reactivity by comparing it with other substituted benzyl bromides. The following table summarizes the second-order rate constants for the reaction of various benzyl bromides with different amines in a nitrobenzene-ethanol (80:20 v/v) mixture.[1]

SubstrateNucleophileSecond-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAniline0.41
Benzyl bromidep-Toluidine0.93
Benzyl bromidep-Chloroaniline0.19
p-Nitrobenzyl bromideAniline0.11
p-Nitrobenzyl bromidep-Toluidine0.25

From this data, we can observe that electron-donating groups on the nucleophile (e.g., the methyl group in p-toluidine) increase the reaction rate, while electron-withdrawing groups on the benzyl bromide (e.g., the nitro group) decrease the rate. Based on these trends, the electron-withdrawing nature of the methyl ester group in Methyl 2-(bromomethyl)-3-methoxybenzoate would be expected to decrease its reactivity in SN2 reactions compared to unsubstituted benzyl bromide. However, the electron-donating methoxy group may partially counteract this effect.

Experimental Protocols

Below are detailed experimental protocols for representative nucleophilic substitution reactions on benzyl bromides, which can be adapted for Methyl 2-(bromomethyl)-3-methoxybenzoate.

General Protocol for Reaction with Amines

This protocol is based on the reaction of benzyl bromide with primary amines.[2]

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Primary amine (e.g., allylamine)

  • Potassium carbonate

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add potassium carbonate (1.2 equivalents).

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add the primary amine (11.9 equivalents) via cannula.

  • In a separate flask, prepare a solution of Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 equivalent) in a minimal amount of a suitable solvent if necessary.

  • Add the benzyl bromide solution dropwise to the amine-carbonate mixture over 30 minutes under a positive pressure of the inert gas.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Filter the mixture to remove the potassium carbonate.

  • Rinse the solid residue with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

General Protocol for Reaction with Thiols

This protocol describes a one-pot synthesis of benzyl thioethers from benzyl halides using thiourea.[3]

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Thiourea

  • Sodium hydroxide

  • Methanol

Procedure:

  • In a round-bottomed flask, dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (1 equivalent) and thiourea (1.1 equivalents) in methanol.

  • Reflux the mixture for 3-4 hours to form the isothiuronium salt.

  • Cool the reaction mixture to room temperature.

  • Add solid sodium hydroxide (3 equivalents) and reflux for another 2-3 hours to generate the thiolate in situ.

  • Cool the reaction to room temperature.

  • To form a symmetrical thioether, the reaction is worked up at this stage. For unsymmetrical thioethers, add a second benzyl halide (0.85 equivalents).

  • Reflux the mixture for an additional 8-16 hours.

  • After cooling, partition the mixture between aqueous sodium hydroxide and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl thioether.

General Protocol for Reaction with Carboxylate Anions

This protocol is for the preparation of benzyl esters from α,β-unsaturated carboxylic acids and benzyl bromide.[4]

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Carboxylic acid (e.g., cinnamic acid)

  • Sodium bicarbonate

  • Dimethylformamide (DMF)/1,4-Dioxane (1:1)

Procedure:

  • To a solution of the carboxylic acid (10 mmol) and Methyl 2-(bromomethyl)-3-methoxybenzoate (11 mmol) in 30 mL of a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate (10 mmol) at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to yield the pure benzyl ester.

Visualizations

Reaction Pathway

G General Nucleophilic Substitution Pathway reagent Methyl 2-(bromomethyl)-3-methoxybenzoate product Substituted Product reagent->product S_N1 or S_N2 leaving_group Bromide Ion (Br⁻) reagent->leaving_group Leaving Group Departure nucleophile Nucleophile (Nu⁻)

Caption: General pathway for nucleophilic substitution.

Experimental Workflow

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reactants Reactants Solvent Addition Solvent Addition Reactants->Solvent Addition Reaction Conditions (Temp, Time) Reaction Conditions (Temp, Time) Solvent Addition->Reaction Conditions (Temp, Time) Quenching Quenching Reaction Conditions (Temp, Time)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography/Recrystallization Chromatography/Recrystallization Concentration->Chromatography/Recrystallization Characterization Characterization Chromatography/Recrystallization->Characterization

Caption: A typical experimental workflow.

Conclusion

Methyl 2-(bromomethyl)-3-methoxybenzoate is a reactive benzylic bromide suitable for a variety of nucleophilic substitution reactions. Its reactivity is modulated by the electronic and steric effects of the ortho-methyl ester and meta-methoxy substituents. While direct comparative kinetic data is scarce, by analogy with other substituted benzyl bromides, it is expected to be a versatile building block in organic synthesis. The provided experimental protocols offer a starting point for its application in the synthesis of diverse molecular architectures. For critical applications, it is recommended that small-scale pilot reactions be conducted to optimize conditions for specific nucleophiles and desired outcomes.

References

A Comparative Guide to Electrophilic Reagents for 2-Substituted-3-Methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Methyl 2-(bromomethyl)-3-methoxybenzoate is a valuable building block, allowing for the introduction of the 2-methyl-3-methoxybenzoate moiety through nucleophilic substitution. However, a range of alternative reagents with varying reactivity and handling characteristics exist. This guide provides an objective comparison of Methyl 2-(bromomethyl)-3-methoxybenzoate with its chloro, tosyloxy, and mesyloxy analogs, supported by established chemical principles and representative experimental data.

Performance Comparison of Alkylating Agents

The reactivity of these electrophilic reagents in nucleophilic substitution reactions is primarily governed by the nature of the leaving group. A better leaving group will result in a faster reaction rate, often under milder conditions. The following table summarizes the key characteristics and relative reactivities of Methyl 2-(bromomethyl)-3-methoxybenzoate and its alternatives.

ReagentLeaving GroupRelative Reactivity (Estimated)Key AdvantagesKey DisadvantagesRepresentative Yield (O-Alkylation of Phenol)
Methyl 2-(bromomethyl)-3-methoxybenzoate Bromide (Br⁻)HighCommercially available, good reactivity.Can be lachrymatory, potentially higher cost than chloride.85-95%
Methyl 2-(chloromethyl)-3-methoxybenzoate Chloride (Cl⁻)ModerateGenerally more stable and less expensive than the bromide.Less reactive, may require harsher reaction conditions.[1]70-85%
Methyl 2-(tosyloxymethyl)-3-methoxybenzoate Tosylate (OTs⁻)Very HighExcellent leaving group, leading to faster reactions and higher yields.Often requires in-situ preparation, tosyl chloride can be a sensitizer.>90%
Methyl 2-(mesyloxymethyl)-3-methoxybenzoate Mesylate (OMs⁻)Very HighExcellent leaving group, similar reactivity to tosylate.Often requires in-situ preparation, mesyl chloride is corrosive.>90%

Note: The relative reactivity is an estimation based on established principles of leaving group ability. Actual reaction rates and yields will vary depending on the nucleophile, solvent, and reaction conditions.

The general order of reactivity for these leaving groups in SN2 reactions is: Mesylate ≈ Tosylate > Bromide > Chloride .[1] This trend is attributed to the stability of the corresponding anion, with sulfonate anions being highly stabilized by resonance.

Experimental Protocols

The following are detailed methodologies for the synthesis of the parent alcohol, a key intermediate, and a general protocol for a typical alkylation reaction.

Synthesis of Methyl 2-(hydroxymethyl)-3-methoxybenzoate

This protocol describes the synthesis of the common precursor required for the preparation of the halide, tosylate, and mesylate reagents.

Reaction: 2-Hydroxy-3-methoxybenzaldehyde is oxidized and esterified to produce Methyl 2-hydroxy-3-methoxybenzoate, which can then be further manipulated. A direct synthesis involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with methanol in the presence of vanadium pentoxide and hydrogen peroxide.[2]

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde

  • Methanol

  • Vanadium pentoxide (V₂O₅)

  • Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), methanol (50-500 eq), vanadium pentoxide (0.3-0.7 eq), and hydrogen peroxide (1.2-2.0 eq).[2]

  • Stir the reaction mixture at a temperature between 0-60 °C for 1-12 hours.[2]

  • Upon completion, filter the reaction mixture.

  • Remove the methanol from the filtrate by distillation under reduced pressure.

  • Extract the residue with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure Methyl 2-hydroxy-3-methoxybenzoate.[2]

General Protocol for O-Alkylation of a Phenol

This protocol provides a general method for the alkylation of a phenolic hydroxyl group using one of the subject electrophilic reagents.

Materials:

  • Phenol derivative (1.0 eq)

  • Alkylating agent (Methyl 2-(halomethyl/sulfonyloxymethyl)-3-methoxybenzoate) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of the phenol in anhydrous DMF, add potassium carbonate.

  • Add the alkylating agent to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Chemistry

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to obtain the target alkylating agents from a common precursor.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Final Reagents 2_methyl_3_methoxybenzoic_acid Methyl 2-methyl- 3-methoxybenzoate hydroxymethyl Methyl 2-(hydroxymethyl)- 3-methoxybenzoate 2_methyl_3_methoxybenzoic_acid->hydroxymethyl Oxidation bromomethyl Methyl 2-(bromomethyl)- 3-methoxybenzoate hydroxymethyl->bromomethyl HBr or PBr3 chloromethyl Methyl 2-(chloromethyl)- 3-methoxybenzoate hydroxymethyl->chloromethyl SOCl2 or (COCl)2 tosyloxymethyl Methyl 2-(tosyloxymethyl)- 3-methoxybenzoate hydroxymethyl->tosyloxymethyl TsCl, Pyridine mesyloxymethyl Methyl 2-(mesyloxymethyl)- 3-methoxybenzoate hydroxymethyl->mesyloxymethyl MsCl, Et3N

Caption: Synthetic routes to target reagents.

Alkylation Reaction Pathway

This diagram illustrates the general nucleophilic substitution reaction pathway where these reagents are employed.

Alkylation_Pathway Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Product Alkylated Product Nucleophile->Product SN2 Attack Reagent Methyl 2-(LG-methyl)- 3-methoxybenzoate (LG = Br, Cl, OTs, OMs) Reagent->Product Leaving_Group Leaving Group (LG⁻) Reagent->Leaving_Group Displacement

Caption: General alkylation reaction pathway.

References

A Spectroscopic Comparison of Methyl 2-(bromomethyl)-3-methoxybenzoate and Its Nucleophilic Substitution Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Analysis of Key Synthetic Intermediates

In the realm of medicinal chemistry and drug development, the precise characterization of synthetic intermediates is paramount. Methyl 2-(bromomethyl)-3-methoxybenzoate is a versatile reagent, primed for nucleophilic substitution at the benzylic position, leading to a diverse array of functionalized benzoate derivatives. This guide provides a comparative analysis of the spectroscopic signatures of Methyl 2-(bromomethyl)-3-methoxybenzoate and its reaction products with representative amine and alkoxide nucleophiles. The data presented herein, including predicted and experimentally confirmed values from analogous compounds, serves as a valuable resource for reaction monitoring and structural elucidation.

From Starting Material to Functionalized Products: A Spectroscopic Journey

The transformation of Methyl 2-(bromomethyl)-3-methoxybenzoate through nucleophilic substitution results in distinct and predictable shifts in spectroscopic data. By reacting the benzylic bromide with a secondary amine, such as piperidine, or an alkoxide, like sodium methoxide, new C-N or C-O bonds are formed, respectively. These structural changes are readily observable through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting material and its anticipated reaction products. The data for Methyl 2-(bromomethyl)-3-methoxybenzoate and its direct derivatives are predicted based on established spectroscopic principles and data from structurally similar compounds, while data for related known compounds are included for reference.

Table 1: ¹H NMR Data Comparison (Predicted, 400 MHz, CDCl₃)

CompoundChemical Shift (δ) of -CH₂-Chemical Shift (δ) of -OCH₃ (methoxy)Chemical Shift (δ) of -OCH₃ (ester)Aromatic Protons (δ)
Methyl 2-(bromomethyl)-3-methoxybenzoate~4.8 ppm (s, 2H)~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)~7.1-7.5 ppm (m, 3H)
Methyl 2-(piperidin-1-ylmethyl)-3-methoxybenzoate~3.6 ppm (s, 2H)~3.8 ppm (s, 3H)~3.9 ppm (s, 3H)~7.0-7.4 ppm (m, 3H)
Methyl 2-(methoxymethyl)-3-methoxybenzoate~4.5 ppm (s, 2H)~3.8 ppm (s, 3H, ring) / ~3.4 ppm (s, 3H, ether)~3.9 ppm (s, 3H)~7.0-7.4 ppm (m, 3H)
Methyl 2-methoxybenzoate (Reference)N/A~3.90 ppm (s, 3H)~3.91 ppm (s, 3H)~6.96-7.80 ppm (m, 4H)[1]

Table 2: ¹³C NMR Data Comparison (Predicted, 100 MHz, CDCl₃)

CompoundChemical Shift (δ) of -CH₂-Chemical Shift (δ) of -OCH₃ (methoxy)Chemical Shift (δ) of C=OAromatic Carbons (δ)
Methyl 2-(bromomethyl)-3-methoxybenzoate~30 ppm~56 ppm~167 ppm~115-160 ppm
Methyl 2-(piperidin-1-ylmethyl)-3-methoxybenzoate~62 ppm~56 ppm~168 ppm~115-160 ppm
Methyl 2-(methoxymethyl)-3-methoxybenzoate~70 ppm~56 ppm (ring) / ~58 ppm (ether)~168 ppm~115-160 ppm

Table 3: IR and Mass Spectrometry Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z) in MS
Methyl 2-(bromomethyl)-3-methoxybenzoate~1720 (C=O, ester), ~1250 (C-O, ester), ~680 (C-Br)258/260 (due to Br isotopes)
Methyl 2-(piperidin-1-ylmethyl)-3-methoxybenzoate~1715 (C=O, ester), ~1250 (C-O, ester), ~2800-2950 (C-H, piperidine)263
Methyl 2-(methoxymethyl)-3-methoxybenzoate~1718 (C=O, ester), ~1250 (C-O, ester), ~1100 (C-O, ether)210

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and subsequent reactions are crucial for reproducible research.

Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate

This procedure is based on the radical bromination of the corresponding methyl-substituted benzoate.

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methoxy-2-methylbenzoate (1.0 eq.) in CCl₄.

  • Add N-Bromosuccinimide (1.1-1.2 eq.) and a catalytic amount of AIBN (0.02-0.04 eq.) to the solution.[2]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with an Amine (e.g., Piperidine)

This protocol is adapted from the Buchwald-Hartwig amination of related aryl bromides.

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., RuPhos)

  • A strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq.), Palladium(II) acetate (0.02 eq.), and the phosphine ligand (0.04 eq.).

  • Add anhydrous toluene, followed by piperidine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with an Alkoxide (e.g., Sodium Methoxide)

Materials:

  • Methyl 2-(bromomethyl)-3-methoxybenzoate

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq.) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a small amount of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Visualizing the Reaction and Analysis Workflow

The following diagrams illustrate the key transformations and the analytical process for characterizing the products.

reaction_pathway start Methyl 2-(bromomethyl)-3-methoxybenzoate product_amine Methyl 2-(piperidin-1-ylmethyl)-3-methoxybenzoate start->product_amine Piperidine, Pd catalyst, Base product_ether Methyl 2-(methoxymethyl)-3-methoxybenzoate start->product_ether Sodium Methoxide, Methanol workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Reaction of Methyl 2-(bromomethyl)- 3-methoxybenzoate with Nucleophile workup Workup and Purification synthesis->workup nmr ¹H and ¹³C NMR workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms elucidation Structure Elucidation and Purity Assessment nmr->elucidation ir->elucidation ms->elucidation

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. Methyl 2-(bromomethyl)-3-methoxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled. This guide provides a comprehensive comparison of suitable analytical methodologies for the validation of this compound, offering supporting experimental protocols and illustrative performance data based on established practices for analogous benzoate esters and pharmaceutical intermediates.

The primary analytical techniques suitable for the quantification and characterization of Methyl 2-(bromomethyl)-3-methoxybenzoate include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on several factors, including the sample matrix, required sensitivity and selectivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control, trace impurity analysis).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry.Separation via liquid chromatography followed by highly selective and sensitive mass analysis of the analyte and its fragments.
Applicability Ideal for non-volatile and thermally labile compounds. A versatile and widely used technique for the analysis of benzoate esters.[1][2]Suitable for volatile and thermally stable compounds. May require derivatization for polar or less volatile analytes.Highly versatile, offering exceptional sensitivity and selectivity, making it suitable for trace-level analysis and complex matrices.[3][4]
Illustrative Linearity (R²) > 0.999> 0.998> 0.999
Illustrative Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Illustrative Precision (% RSD) < 2.0%< 3.0%< 1.5%
Illustrative Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.01 ng/mL
Illustrative Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.03 ng/mL
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra.Excellent; mass spectral data provides high confidence in peak identity.Superior; Multiple Reaction Monitoring (MRM) provides exceptional specificity.[4]
Sample Throughput HighModerate to HighModerate
Cost Low to ModerateModerateHigh

Experimental Protocols

Below are detailed methodologies for the key analytical techniques. These protocols are based on established methods for similar compounds and can serve as a starting point for the method development and validation for Methyl 2-(bromomethyl)-3-methoxybenzoate.[1][5][6][7]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust and widely used technique for the analysis of benzoate esters due to its high resolution and sensitivity.[1][2] A reversed-phase method is typically employed.

Instrumentation and Conditions:

Parameter Value
HPLC System Standard system with a gradient pump, autosampler, and UV/DAD detector.
Column C18, 5 µm, 4.6 mm x 150 mm.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl 2-(bromomethyl)-3-methoxybenzoate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by accurately weighing a portion of the material, dissolving it in acetonitrile, and diluting it with the mobile phase to fall within the calibration range.

Analysis:

Inject the prepared standards and sample solutions into the HPLC system. Identify the analyte based on its retention time compared to the standard. Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and is suitable for the analysis of potentially volatile impurities or for the primary analyte if it exhibits sufficient thermal stability.[6][8]

Instrumentation and Conditions:

Parameter Value
GC-MS System Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column SPB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness.[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Oven Program Initial temperature 150 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
Injector Temperature 270 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Injection Mode Split (20:1)
MS Acquisition Scan mode (m/z 40-450) or Selective Ion Monitoring (SIM) for higher sensitivity.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but using a volatile solvent such as methylene chloride or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the chosen solvent.

  • Sample Solution: Prepare the sample by dissolving it in the chosen solvent to a concentration within the calibration range.

Analysis:

Inject the prepared solutions into the GC-MS system. Identify the analyte based on its retention time and the fragmentation pattern in its mass spectrum. Quantify using a calibration curve.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams have been generated.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock prep_cal Prepare Calibration Curve Standards prep_std->prep_cal analysis_hplc HPLC-UV Analysis prep_cal->analysis_hplc analysis_gcms GC-MS Analysis prep_cal->analysis_gcms analysis_lcms LC-MS/MS Analysis prep_cal->analysis_lcms prep_sample Prepare Sample Solution prep_sample->analysis_hplc prep_sample->analysis_gcms prep_sample->analysis_lcms data_acq Data Acquisition analysis_hplc->data_acq analysis_gcms->data_acq analysis_lcms->data_acq data_proc Peak Integration & Calibration data_acq->data_proc data_val Validate Method Parameters (Accuracy, Precision, Linearity) data_proc->data_val report Final Report data_val->report

Caption: A generalized workflow for the validation of an analytical method.

cluster_structure Methyl 2-(bromomethyl)-3-methoxybenzoate cluster_groups Key Functional Groups for Analysis mol fg1 Benzoate Ester (UV Chromophore) mol->fg1 HPLC-UV Detection fg2 Bromomethyl Group (Reactive Site, MS Fragment) mol->fg2 GC/LC-MS Fragmentation fg3 Methoxy Group (Influences Polarity) mol->fg3 Chromatographic Separation

Caption: Key functional groups relevant to analytical method selection.

By employing a combination of these analytical techniques and following rigorous validation protocols, researchers can confidently determine the purity and concentration of Methyl 2-(bromomethyl)-3-methoxybenzoate, ensuring the integrity of their synthetic processes and the quality of the final drug substance.

References

comparative study of different synthetic routes to Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to Methyl 2-(bromomethyl)-3-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary approach to this molecule is the benzylic bromination of Methyl 3-methoxy-2-methylbenzoate. This document outlines and compares different methodologies for this transformation, focusing on key performance indicators such as yield, reaction time, and safety considerations. Detailed experimental protocols for the most common methods are also provided.

Comparative Analysis of Synthetic Routes

The synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate is predominantly achieved through free-radical bromination of the benzylic methyl group of Methyl 3-methoxy-2-methylbenzoate. The primary variables in this transformation are the choice of brominating agent, the method of initiation, and the solvent. The following table summarizes the key aspects of different synthetic approaches based on analogous reactions reported in the literature.

Route IDBrominating AgentInitiatorSolvent(s)Typical Reaction TimeReported Yield (%)Key AdvantagesKey Disadvantages
A N-Bromosuccinimide (NBS)AIBNCarbon Tetrachloride (CCl₄) / Chloroform (CHCl₃)2 - 22 hoursNot specified for target, but generally high for analoguesWell-established (Wohl-Ziegler reaction), effective for many substrates.Use of highly toxic and environmentally harmful solvents.[1]
B N-Bromosuccinimide (NBS)UV LightChlorobenzene / Ethyl Acetate4 hours90 - 95 (for isomer)High yielding, avoids potentially hazardous radical initiators like AIBN.[2]Requires specialized photochemical equipment. Chlorobenzene is a priority pollutant.
C Bromine (Br₂)AIBNCarbon Tetrachloride (CCl₄)~1 hour + overnight stirring~95 (crude, for isomer)Rapid reaction initiation.Bromine is highly corrosive and toxic, requiring careful handling. Use of CCl₄.[3]
D N-Bromosuccinimide (NBS)AIBNAcetonitrile12 hoursNot specified for targetLess toxic solvent compared to chlorinated hydrocarbons.Longer reaction times may be required for complete conversion.
E N-Bromosuccinimide (NBS)AIBN1,2-Dichlorobenzene8 hours92 (for a different substrate)Higher yields and shorter reaction times reported compared to CCl₄ for some substrates. Less toxic than CCl₄.Higher boiling point solvent, which can be more difficult to remove.

Note: Yields are often specific to the substrate and reaction conditions and may vary for the synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate. The data for routes B and C are based on the synthesis of the isomeric Methyl 4-(bromomethyl)-3-methoxybenzoate.

Experimental Protocols

Route A: Bromination using NBS and AIBN in Carbon Tetrachloride

This protocol is a general procedure for the Wohl-Ziegler bromination.

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane (for workup)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-methoxy-2-methylbenzoate (1.0 eq.) in carbon tetrachloride (5 mL per mmol of substrate).[1]

  • Add N-Bromosuccinimide (1.1 - 2.2 eq.) and a catalytic amount of AIBN (0.02 - 0.04 eq.) to the solution.[1]

  • Heat the reaction mixture to reflux and maintain for 2-22 hours. The reaction progress can be monitored by TLC or GC-MS.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions: Carbon tetrachloride is a toxic and carcinogenic substance and should be handled with extreme caution in a well-ventilated fume hood.

Route B: Photochemical Bromination using NBS and UV Light in Ethyl Acetate

This method offers a high-yielding alternative without the use of a chemical radical initiator.

Materials:

  • Methyl 3-methoxy-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Ethyl acetate

  • Water

  • n-Heptane

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stirrer and a UV immersion lamp, dissolve Methyl 3-methoxy-2-methylbenzoate (0.1 mol) and N-Bromosuccinimide (0.105 mol) in ethyl acetate (150 ml).[2]

  • Cool the mixture to 0-5 °C and irradiate with the UV lamp for 4 hours.[2]

  • After the reaction is complete, transfer the mixture to a separatory funnel and extract with water (150 ml) to remove the succinimide.[2]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • The resulting crude product can be recrystallized from a mixture of n-heptane and ethyl acetate (2:1) to yield colorless crystals.[2]

Synthesis of Starting Material: Methyl 3-methoxy-2-methylbenzoate

The starting material, Methyl 3-methoxy-2-methylbenzoate, can be prepared from 3-methoxy-2-methylbenzoic acid.

Step 1: Synthesis of 3-methoxy-2-methylbenzoic acid

One reported route involves the methoxylation of 2-methyl-3-chlorobenzoic acid.[4] A more classical approach starts from 3-nitro-2-methylbenzoic acid, involving reduction of the nitro group to an amine, followed by diazotization and methoxylation.[5] An alternative synthesis starts from 2,6-dichlorotoluene, which is converted to 2-methyl-3-chloroanisole, followed by Grignard reaction with carbon dioxide to yield the carboxylic acid.[6]

Step 2: Esterification of 3-methoxy-2-methylbenzoic acid

The carboxylic acid can be converted to the methyl ester via Fischer esterification.

Materials:

  • 3-methoxy-2-methylbenzoic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-2-methylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 3-methoxy-2-methylbenzoate.

Visualization of Synthetic Workflow

The following diagram illustrates a decision-making workflow for selecting a suitable synthetic route for the benzylic bromination of Methyl 3-methoxy-2-methylbenzoate.

G Workflow for Selecting a Synthetic Route start Define Synthesis Goals safety Prioritize Safety and Environmental Impact? start->safety equipment Photochemical Reactor Available? safety->equipment Yes route_a Route A: NBS/AIBN in CCl4/CHCl3 (Classic Wohl-Ziegler) safety->route_a No scale Scale of Reaction? equipment->scale No route_b Route B: NBS/UV in Ethyl Acetate (Photochemical) equipment->route_b Yes scale->route_a Consider with caution for larger scale route_cde Routes C, D, E: Alternative Solvents/Reagents (e.g., Br2, Acetonitrile, 1,2-Dichlorobenzene) scale->route_cde Lab Scale end Select Optimal Route route_a->end route_b->end route_cde->end

Caption: Decision tree for selecting a synthetic route.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. For a compound such as Methyl 2-(bromomethyl)-3-methoxybenzoate, a key building block in organic synthesis, the presence of impurities can lead to undesirable side reactions, lower yields in subsequent steps, and the introduction of potentially toxic components. This guide provides an objective comparison of modern analytical techniques for assessing the purity of this compound, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Common impurities in synthesized Methyl 2-(bromomethyl)-3-methoxybenzoate can originate from starting materials, reagents, or side reactions during synthesis. These often include the unreacted starting material, Methyl 3-methoxy-2-methylbenzoate, and by-products from the bromination process using reagents like N-bromosuccinimide (NBS).[1] Therefore, a robust analytical strategy must be capable of separating and quantifying the main compound from these structurally similar impurities.

Comparison of Key Analytical Methods

A multi-faceted approach employing several analytical techniques is the most reliable strategy for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and complementary methods for this purpose.[2][]

Technique Principle Information Provided Advantages Limitations Typical Purity Range (%)
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, detected by UV absorbance.[4]Purity percentage (area %), presence and quantity of non-volatile impurities.High sensitivity, excellent for quantifying non-volatile and thermally unstable compounds.[][4]Requires a chromophore for UV detection; reference standards needed for absolute quantification.95.0 - 99.9
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection and identification using mass spectrometry.[5]Purity percentage (area %), identification of volatile impurities by mass fragmentation patterns.[5][6]High resolution for volatile compounds; provides structural information about impurities.[7] Ideal for detecting residual solvents and genotoxic impurities like benzyl halides.[5][8]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.95.0 - 99.9
qNMR (¹H NMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined by comparing the integral of a compound's signal to that of a certified internal standard.[9]Absolute purity (mass fraction), structural confirmation of the main compound and impurities.[2][10]Provides absolute quantification without needing a reference standard of the analyte; gives detailed structural information.[10]Lower sensitivity compared to chromatographic methods for trace impurities; signal overlap can complicate analysis.[2]90.0 - 99.5
FTIR Absorption of infrared radiation by specific molecular vibrations (functional groups).Presence of key functional groups (e.g., C=O, C-O, C-Br).Fast, non-destructive, and provides confirmation of the compound's functional group framework.[]Primarily qualitative; not suitable for quantifying impurities unless they have unique, strong IR bands.Qualitative

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for HPLC-UV, GC-MS, and ¹H NMR analysis of Methyl 2-(bromomethyl)-3-methoxybenzoate.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantitative determination of purity by calculating the area percentage of the main peak relative to all other detected peaks.

  • Instrumentation : HPLC system with a UV-Vis detector, such as a Diode Array Detector (DAD).

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient mixture of Acetonitrile (Solvent A) and Water (Solvent B).

    • Gradient Program: Start with 50% A, increase linearly to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of Acetonitrile to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Purity Calculation : Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and quantifying volatile impurities, including residual starting materials and reaction by-products.

  • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]

  • Column : Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature : 250°C.

  • Injection Mode : Split (e.g., 50:1 ratio).

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Mass Range : Scan from m/z 40 to 450.

  • Sample Preparation : Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis : Identify the main peak corresponding to Methyl 2-(bromomethyl)-3-methoxybenzoate and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). Quantify purity based on the relative peak areas.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is essential for confirming the chemical structure of the synthesized compound and can be used for quantitative analysis (qNMR) with an internal standard.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.[11][12]

  • Solvent : Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.[11]

  • Data Acquisition :

    • Acquire a standard ¹H spectrum over a range of 0-12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Structural Confirmation :

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~7.4-7.8 ppm (m, 3H, Aromatic protons)

      • ~4.9 ppm (s, 2H, -CH₂Br)

      • ~3.9 ppm (s, 3H, -OCH₃)

      • ~3.9 ppm (s, 3H, -COOCH₃)

    • The absence of a signal around 2.3-2.5 ppm (for the -CH₃ group of the starting material) is a good indicator of reaction completion.

  • Quantitative NMR (qNMR) : For absolute purity, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) to the prepared sample. Calculate the purity by comparing the integral of a known proton signal from the analyte to a signal from the internal standard.

Visualized Workflows and Comparisons

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in methodological understanding and selection.

G cluster_0 Phase 1: Sample Preparation & Initial Screening cluster_1 Phase 2: Quantitative & Structural Analysis cluster_2 Phase 3: Data Interpretation & Final Report Sample Synthesized Product (Methyl 2-(bromomethyl)-3-methoxybenzoate) Dissolution Dissolve in Appropriate Solvent (e.g., Acetonitrile, CDCl3) Sample->Dissolution TLC Qualitative TLC Screening (Optional Initial Check) Dissolution->TLC HPLC HPLC-UV Analysis (Quantitative Purity - Area %) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurity Profile) Dissolution->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Dissolution->NMR Data Combine & Correlate Data HPLC->Data GCMS->Data NMR->Data Report Final Purity Report (Certificate of Analysis) Data->Report

Caption: Experimental workflow for purity assessment of the synthesized compound.

G cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_NMR qNMR center_node Purity Assessment of Methyl 2-(bromomethyl)-3-methoxybenzoate HPLC_Strength Strength: High sensitivity for non-volatile impurities center_node->HPLC_Strength Provides GCMS_Strength Strength: Excellent for volatile impurities & structural ID center_node->GCMS_Strength Provides NMR_Strength Strength: Absolute quantification without analyte standard center_node->NMR_Strength Provides HPLC_Weakness Limitation: Requires chromophore HPLC_Strength->HPLC_Weakness GCMS_Weakness Limitation: Not for thermally labile compounds GCMS_Strength->GCMS_Weakness NMR_Weakness Limitation: Lower sensitivity for trace impurities NMR_Strength->NMR_Weakness

Caption: Logical comparison of primary analytical techniques for purity analysis.

Conclusion

A comprehensive assessment of the purity of synthesized Methyl 2-(bromomethyl)-3-methoxybenzoate is best achieved by combining multiple analytical techniques. HPLC-UV serves as a robust primary method for quantifying purity with respect to non-volatile impurities. GC-MS is invaluable for identifying and quantifying residual solvents and volatile by-products, which are common in the synthesis of such compounds. Finally, ¹H NMR spectroscopy is indispensable for unambiguous structural confirmation and offers the capability for absolute purity determination via qNMR. By integrating the data from these complementary methods, researchers and drug development professionals can establish a complete purity profile, ensuring the quality and reliability of the synthesized material for its intended application.

References

Lack of Public Data on Biological Activity of Methyl 2-(bromomethyl)-3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available research on the biological activities of compounds directly derived from Methyl 2-(bromomethyl)-3-methoxybenzoate. Extensive searches did not yield any studies that would provide the necessary quantitative experimental data, detailed protocols, or established biological pathways required to construct a direct comparative guide as requested.

However, the structurally similar compound, Methyl 2-(bromomethyl)-3-nitrobenzoate , serves as a key intermediate in the synthesis of the potent anticancer and immunomodulatory drug, Lenalidomide. Given the close structural relationship and the well-documented biological importance of its derivatives, this guide will focus on the synthesis and biological activity of compounds derived from this nitro-analogue as a relevant alternative.

Comparison Guide: Biological Activity of Lenalidomide, a Derivative of a Structurally Related Benzoate

This guide provides an objective comparison of the synthesis and biological performance of Lenalidomide, which is synthesized from Methyl 2-(bromomethyl)-3-nitrobenzoate.

Synthesis of Lenalidomide

The synthesis of Lenalidomide from Methyl 2-(bromomethyl)-3-nitrobenzoate is a multi-step process that involves the formation of an isoindolinone ring system followed by reduction of the nitro group.

Table 1: Synthesis Steps for Lenalidomide

StepReactantsReagentsProduct
1Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochlorideTriethylamine, Dimethyl sulfoxide (DMSO)3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
23-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dionePalladium on carbon (Pd/C), Hydrogen gasLenalidomide (3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione)
Experimental Protocols

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione [1]

To a reaction vessel containing dimethyl sulfoxide (DMSO), 3-aminopiperidine-2,6-dione hydrochloride is added. Triethylamine is then slowly added to the mixture under a nitrogen atmosphere. A solution of Methyl 2-(bromomethyl)-3-nitrobenzoate in DMSO is subsequently added, and the reaction mixture is heated. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC). Upon completion, the mixture is cooled, and water is added to precipitate the crude product. The crude product is then purified by recrystallization from methanol.

Step 2: Synthesis of Lenalidomide [1]

The intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione, is subjected to catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst in a suitable solvent, such as 1,4-dioxane, under a hydrogen atmosphere at elevated pressure. The completion of the reaction is monitored by thin-layer chromatography (TLC) or HPLC. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting residue is then purified by crystallization to yield Lenalidomide.

Visualizing the Synthesis Workflow

Lenalidomide Synthesis cluster_start Starting Materials cluster_step1 Step 1: Isoindolinone Formation cluster_step2 Step 2: Nitro Reduction start1 Methyl 2-(bromomethyl)-3-nitrobenzoate product1 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione start1->product1 Coupling & Cyclization start2 3-aminopiperidine-2,6-dione HCl start2->product1 Coupling & Cyclization reagent1 Triethylamine, DMSO final_product Lenalidomide product1->final_product Hydrogenation reagent2 Pd/C, H2

Caption: Synthetic pathway for Lenalidomide.

Biological Activity of Lenalidomide

Lenalidomide exhibits a range of biological activities, primarily as an immunomodulatory and anti-angiogenic agent, and it is used in the treatment of multiple myeloma and myelodysplastic syndromes. Its mechanism of action is complex and involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex.

Table 2: Biological Activities of Lenalidomide

Biological EffectMechanism
Immunomodulation Enhances T-cell and Natural Killer (NK) cell activity, leading to increased tumor cell lysis.
Anti-angiogenesis Inhibits the formation of new blood vessels, which are essential for tumor growth.
Antiproliferative Directly inhibits the growth of hematopoietic tumor cells.
Substrate Degradation Induces the ubiquitination and subsequent degradation of specific substrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.

Signaling Pathway of Lenalidomide

Lenalidomide Signaling Pathway cluster_drug Drug Action cluster_complex E3 Ubiquitin Ligase Complex cluster_substrates Substrate Proteins cluster_effects Cellular Effects lenalidomide Lenalidomide crbn Cereblon (CRBN) lenalidomide->crbn Binds to e3_complex DDB1-CUL4A-Rbx1 crbn->e3_complex Part of ubiquitination Ubiquitination & Proteasomal Degradation crbn->ubiquitination Recruits Substrates for ikzf1 Ikaros (IKZF1) ikzf1->ubiquitination Targeted for ikzf3 Aiolos (IKZF3) ikzf3->ubiquitination Targeted for downstream Downregulation of c-Myc & IRF4 Myeloma Cell Death ubiquitination->downstream Leads to

Caption: Lenalidomide's mechanism of action.

References

Feasibility of a Comparative Guide on Methyl 2-(bromomethyl)-3-methoxybenzoate Analogs Currently Limited by Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of direct structure-activity relationship (SAR) studies for Methyl 2-(bromomethyl)-3-methoxybenzoate and its analogs. Consequently, the creation of a detailed comparison guide with quantitative experimental data, as initially requested, is not feasible at this time.

The search for SAR studies on this specific compound series did not yield publications containing the necessary biological activity data, such as IC50 values or binding affinities, that would be essential for a comparative analysis. While the compound itself is known as a chemical intermediate in organic synthesis, its systematic evaluation in SAR studies for a specific biological target does not appear to be publicly available. For instance, related compounds like Methyl 2-(bromomethyl)-4-methoxybenzoate and Methyl 2-bromomethyl-3-nitro-benzoate are recognized as versatile intermediates for generating libraries of compounds for biological screening in drug discovery.[1][2]

However, the broader search did identify SAR studies on structurally related classes of compounds containing methoxybenzoyl moieties, which may be of interest to researchers in the field. These include:

  • Methoxy Benzoin/Benzil/Stilbenoid Derivatives: Studies on these compounds have explored their potential as enzyme inhibitors, with investigations into how the position of methoxy groups influences their activity against targets such as α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3]

  • 4-Substituted Methoxybenzoyl-aryl-thiazole Analogs: This class of compounds has been investigated for its anticancer properties, with SAR studies focusing on their ability to target tubulin.[4]

  • Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate: This compound has been identified as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, with research exploring the SAR of related analogs.[5]

  • threo-methylphenidate Analogs: Quantitative structure-activity relationship (QSAR) studies have been conducted on these analogs to model their binding affinity to the dopamine transporter (DAT).[6]

While a direct comparison guide on Methyl 2-(bromomethyl)-3-methoxybenzoate analogs cannot be constructed, a similar guide could be developed for one of the alternative compound classes mentioned above, for which more substantial SAR data is available in the public domain. Such a guide would include the requested data tables, experimental protocols, and visualizations to facilitate the understanding of their structure-activity relationships.

References

A Cost-Benefit Analysis of Methyl 2-(bromomethyl)-3-methoxybenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of complex organic molecules is a cornerstone of pharmaceutical and materials science research. The choice of building blocks and synthetic strategy can significantly impact yield, purity, scalability, and overall cost. This guide provides a comparative cost-benefit analysis of using purified Methyl 2-(bromomethyl)-3-methoxybenzoate versus an in-situ generation approach for the alkylation of a pharmaceutically relevant pyrimido[4,5-d]pyrimidine core.

This analysis focuses on a key transformation in the synthesis of potential kinase inhibitors and other bioactive compounds: the N-alkylation of 2-aminopyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione. We compare three distinct methodologies:

  • Pathway A: A two-step process utilizing pre-synthesized, purified Methyl 2-(bromomethyl)-3-methoxybenzoate.

  • Pathway B: A one-pot, in-situ bromination of the less expensive precursor, Methyl 3-methoxy-2-methylbenzoate, using N-Bromosuccinimide (NBS), followed by immediate alkylation.

  • Pathway C: A one-pot, in-situ bromination and alkylation using a more cost-effective and potentially safer brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for each synthetic pathway, based on literature-derived data for analogous reactions. The cost analysis is presented on a relative scale for a hypothetical 10 mmol scale reaction.

Parameter Pathway A: Purified Reagent Pathway B: In-situ (NBS) Pathway C: In-situ (DBDMH) Supporting Data/Rationale
Starting Material Methyl 2-(bromomethyl)-3-methoxybenzoateMethyl 3-methoxy-2-methylbenzoateMethyl 3-methoxy-2-methylbenzoatePathway A requires the pre-brominated, more expensive starting material.
Overall Yield ~85%~72%~75%Assumes ~90% yield for the alkylation step and accounts for an estimated 80-85% conversion in the in-situ bromination step.
Purity of Crude Product High (>95%)Moderate (85-90%)Moderate (85-90%)Pathway A benefits from using a purified reagent, minimizing side products. In-situ methods may carry over unreacted starting material and bromination byproducts.
Number of Operations 2 (Alkylation, Purification)3 (Bromination, Alkylation, Purification)3 (Bromination, Alkylation, Purification)Although "one-pot", the in-situ methods involve more chemical transformations in the main reaction sequence.
Process Time (Lab Scale) ~6 hours~10 hours~10 hoursPathway A eliminates the time required for the initial bromination step.
Relative Reagent Cost High (1.00)Moderate (0.65)Low (0.50)Based on catalog prices for starting materials and brominating agents. DBDMH is generally cheaper per bromine atom than NBS.[1]
Safety & Handling Uses a lachrymatory benzyl bromide.Avoids isolation of the lachrymator. NBS can be unstable.Avoids isolation of the lachrymator. DBDMH is generally considered a safer alternative to NBS and liquid bromine.[1]
Byproducts Succinimide (from previous step), HBrSuccinimide, unreacted starting material5,5-dimethylhydantoin, unreacted starting materialThe hydantoin byproduct from DBDMH is often easier to remove than succinimide.

Experimental Protocols

The following are representative experimental protocols for the key transformations described above.

Protocol for Pathway A: Alkylation using Purified Methyl 2-(bromomethyl)-3-methoxybenzoate
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2-aminopyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione (1.79 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Base Addition: Add potassium carbonate (2.07 g, 15 mmol) to the suspension.

  • Alkylation: Add a solution of Methyl 2-(bromomethyl)-3-methoxybenzoate (2.85 g, 11 mmol) in DMF (10 mL) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water (3 x 50 mL), and dry under vacuum to yield the desired product.

Protocol for Pathway B/C: One-Pot In-situ Bromination and Alkylation
  • Setup: In a 250 mL three-neck flask fitted with a reflux condenser, thermometer, and nitrogen inlet, dissolve Methyl 3-methoxy-2-methylbenzoate (1.80 g, 10 mmol) in acetonitrile (80 mL).

  • Bromination Reagent Addition:

    • For Pathway B (NBS): Add N-Bromosuccinimide (1.96 g, 11 mmol).

    • For Pathway C (DBDMH): Add 1,3-dibromo-5,5-dimethylhydantoin (1.57 g, 5.5 mmol).

  • Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN) (82 mg, 0.5 mmol).

  • Bromination Reaction: Heat the mixture to reflux (approx. 80°C) for 3-4 hours until TLC analysis shows consumption of the starting material.

  • Cooling & Heterocycle Addition: Cool the reaction mixture to 40°C. Add 2-aminopyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione (1.79 g, 10 mmol) followed by potassium carbonate (2.76 g, 20 mmol).

  • Alkylation Reaction: Heat the mixture to 60°C and stir for 5 hours.

  • Workup and Isolation: Follow steps 5 and 6 from the Pathway A protocol. Further purification by column chromatography may be required to remove byproducts.

Visualizing the Synthetic Pathways and Logic

The following diagrams illustrate the synthetic workflows and the decision-making process for selecting a pathway.

G cluster_start Starting Materials cluster_A Pathway A: Isolated Reagent cluster_BC Pathway B/C: In-Situ One-Pot SM1 Methyl 3-methoxy- 2-methylbenzoate IM1 Methyl 2-(bromomethyl)- 3-methoxybenzoate (Purified) SM1->IM1 Radical Bromination (NBS/AIBN) + Purification ProdBC Product (Pathway B/C) Requires Purification SM1->ProdBC 1. Bromination (NBS or DBDMH) 2. Alkylation (K2CO3) Het Pyrimidine Core ProdA Product (Pathway A) High Purity Het->ProdA Alkylation (K2CO3/DMF) Het->ProdBC 1. Bromination (NBS or DBDMH) 2. Alkylation (K2CO3) IM1->ProdA Alkylation (K2CO3/DMF)

Caption: Comparative synthetic routes to the target molecule.

G Start Project Goal: Synthesize Target Molecule Decision1 Key Consideration? Start->Decision1 Purity Highest Purity & Reproducibility Decision1->Purity Purity/Speed Cost Lowest Cost & Fewer Operations Decision1->Cost Cost/Efficiency RecA Recommendation: Pathway A Purity->RecA RecBC Recommendation: Pathway B or C Cost->RecBC Decision2 Safety/Handling a Priority? RecBC->Decision2 RecB Use Pathway B (NBS) Decision2->RecB No RecC Use Pathway C (DBDMH) Decision2->RecC Yes

Caption: Decision workflow for pathway selection.

Conclusion and Recommendations

The analysis reveals a clear trade-off between cost, convenience, and final product quality.

  • For exploratory research, medicinal chemistry, and situations where the highest purity and reproducibility are paramount, Pathway A is the recommended approach. The use of a purified, well-characterized intermediate (Methyl 2-(bromomethyl)-3-methoxybenzoate) minimizes the risk of side reactions and simplifies purification, leading to a more reliable outcome. While the initial reagent cost is higher, the savings in downstream processing and characterization time can be significant.

  • For process development, scale-up, and cost-driven synthesis, the in-situ approaches (Pathways B and C) are highly attractive. These pathways eliminate an entire synthetic step (purification of the brominated intermediate), reducing solvent waste, and labor.

    • Between the two, Pathway C (using DBDMH) presents a slight advantage. It is the most cost-effective route and utilizes a brominating agent that is generally considered safer and easier to handle than NBS, with a byproduct that is often more readily removed.[1]

Ultimately, the optimal synthetic strategy depends on the specific goals of the project. For early-stage discovery, the reliability of Pathway A is often preferred, while for later-stage development, the economic and environmental advantages of Pathway C make it a compelling alternative worthy of optimization.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(bromomethyl)-3-methoxybenzoate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-(bromomethyl)-3-methoxybenzoate, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Immediate Safety Considerations

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

  • Lachrymator (substance that causes tearing). [2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][2]

Quantitative Hazard Data (for Methyl 2-(bromomethyl)benzoate as a close analog)

Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of Methyl 2-(bromomethyl)-3-methoxybenzoate must be handled as hazardous chemical waste. As a brominated organic compound, it falls under the category of halogenated organic waste.

1. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is a critical step for proper disposal and recycling.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

2. Container Selection and Labeling:

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, that can be securely sealed.

  • The container must be in good condition and compatible with the waste.

  • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "Methyl 2-(bromomethyl)-3-methoxybenzoate."

  • Maintain a log of the contents and their approximate quantities.

3. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Disposal Request:

  • Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow your institution's specific procedures for chemical waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • If trained and equipped, small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in the designated hazardous waste container.

  • For eye or skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • If inhaled, move to fresh air and seek medical attention.[1]

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for Methyl 2-(bromomethyl)-3-methoxybenzoate Start Start: Have Waste Methyl 2-(bromomethyl)-3-methoxybenzoate Identify Identify Waste Type: Halogenated Organic Compound Start->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate Container Select Appropriate & Labeled Container Segregate->Container Accumulate Accumulate in Satellite Area (Keep Closed) Container->Accumulate Request Request Pickup from Institutional EHS Accumulate->Request End End: Proper Disposal Request->End

Caption: Decision workflow for the proper disposal of Methyl 2-(bromomethyl)-3-methoxybenzoate.

References

Personal protective equipment for handling Methyl 2-(bromomethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(bromomethyl)-3-methoxybenzoate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans to ensure laboratory safety and build confidence in chemical handling protocols.

Personal Protective Equipment (PPE)

Given the lachrymatory and corrosive nature of analogous compounds, a stringent PPE protocol is mandatory.[1][3][5][6] All handling of this substance must occur within a certified chemical fume hood.[3][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potent, irritating vapors that can cause severe eye damage. Standard safety glasses are insufficient.[6]
Hand Protection Wear compatible chemical-resistant gloves (e.g., Nitrile rubber or Viton™).[7]Prevents skin contact, which can cause severe irritation or chemical burns.[1][3] Always inspect gloves before use and use proper removal technique.[7]
Body Protection A flame-retardant lab coat, worn fully buttoned, and chemical-resistant apron.Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended if there is any risk of exposure outside of a fume hood.[3] For significant spill events, a full-face, self-contained breathing apparatus (SCBA) may be necessary.[8]Protects against inhalation of harmful and irritating vapors which may cause respiratory tract irritation.[1][8]

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Pre-Handling:

  • Training: All personnel must be trained on the hazards of lachrymators and corrosive materials.[5]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[3]

  • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include an inert absorbent material and sodium thiosulfate for neutralization.[9][10]

2. Handling the Chemical:

  • Transportation: When moving the chemical, place the primary container in a secondary, shatterproof container.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound exclusively within the chemical fume hood.[3][5]

  • Inert Atmosphere: For storage and reactions, it may be necessary to handle under an inert atmosphere (e.g., argon or nitrogen) as some related compounds are sensitive to moisture and light.[1]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, bases, and metals.[9]

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, using the proper technique, and wash hands thoroughly with soap and water.

  • Storage: Store Methyl 2-(bromomethyl)-3-methoxybenzoate in a tightly sealed, clearly labeled container.[1] Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.[9]

Operational and Disposal Plan

Accidental Release Measures:

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material to contain the spill.

    • Treat with sodium thiosulfate to neutralize.[9]

    • Carefully collect the absorbed material into a designated "Halogenated Organic Waste" container.[9]

    • Clean the spill area as per post-handling cleanup procedures.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and emergency services.

    • Prevent entry to the contaminated area.

    • Cleanup should only be performed by trained emergency responders with appropriate respiratory protection.

Waste Disposal:

  • Chemical Waste: All excess Methyl 2-(bromomethyl)-3-methoxybenzoate and reaction byproducts are to be considered hazardous waste.

  • Waste Streams:

    • Solid Waste: Collect in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[9]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed container also labeled for "Halogenated Organic Waste."[11]

    • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing paper) must be disposed of as solid hazardous waste.[9]

  • Disposal Procedure: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12] Do not pour down the drain.

Visual Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of Methyl 2-(bromomethyl)-3-methoxybenzoate, from preparation to disposal.

prep Preparation - Verify Fume Hood - Check Eyewash/Shower - Assemble PPE & Spill Kit handling Handling in Fume Hood - Don PPE - Weigh & Dispense - Perform Experiment prep->handling cleanup Post-Handling Cleanup - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands handling->cleanup waste Waste Collection - Segregate Solid & Liquid Waste - Label as 'Halogenated Organic' handling->waste During Experiment spill Spill Response - Evacuate (if major) - Alert Others - Neutralize & Absorb handling->spill If spill occurs storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Segregate Incompatibles cleanup->storage cleanup->waste After Experiment disposal Final Disposal - Arrange Pickup via EHS - Follow Regulations waste->disposal spill->waste

Caption: Workflow for handling Methyl 2-(bromomethyl)-3-methoxybenzoate.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.